Copanlisib hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8O4.2ClH/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15;;/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVVOPDWPMORCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30Cl2N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027642 | |
| Record name | Copanlisib hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402152-13-9 | |
| Record name | Copanlisib hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402152139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copanlisib hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copanlisib hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COPANLISIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03ZI7RZ52O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of Copanlisib Hydrochloride
Direct Kinase Inhibition and Downstream Signaling Blockade
Copanlisib's primary mechanism is the direct inhibition of class I PI3K isoforms. This action disrupts the signaling cascade that is frequently overactive in cancer cells, leading to the suppression of tumor growth and survival.
Inhibition of PI3K-α and PI3K-δ Isoforms: IC50 Values
Copanlisib (B1663552) demonstrates potent, ATP-competitive inhibition of all four class I PI3K isoforms, with a particular potency against the α and δ isoforms. medchemexpress.commedkoo.com The half-maximal inhibitory concentration (IC50) values highlight its strong activity against these specific targets. The PI3K-α and PI3K-δ isoforms are notably expressed in malignant B-cells. drugs.com
Detailed IC50 values for Copanlisib against the class I PI3K isoforms are as follows:
| PI3K Isoform | IC50 (nM) |
| PI3K-α | 0.5 |
| PI3K-δ | 0.7 |
| PI3K-β | 3.7 |
| PI3K-γ | 6.4 |
| Data sourced from multiple studies. medchemexpress.commedkoo.comnih.govdrugbank.comfda.gov |
This potent inhibition of both PI3K-α and PI3K-δ is significant, as both isoforms are implicated in the pathogenesis of lymphomas. vulcanchem.com Dual inhibition may offer a broader and more effective anti-tumor response compared to inhibitors that target a single isoform. fda.gov
Blockade of the AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, survival, and metabolism. nih.govaacrjournals.org By inhibiting PI3K, copanlisib effectively blocks the phosphorylation and activation of AKT, a key downstream effector. medchemexpress.comfda.gov This, in turn, prevents the activation of the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and proliferation. medkoo.comnih.gov The blockade of this pathway ultimately leads to decreased cell survival and proliferation in cancer cells. nih.gov In some cell lines, copanlisib treatment has been shown to significantly decrease the levels of phosphorylated AKT (p-Akt). bmj.com
Impact on Other Key Cell Signaling Pathways
Beyond the core AKT/mTOR axis, copanlisib's inhibitory action on PI3K extends to other critical signaling pathways involved in the survival and proliferation of malignant B-cells.
The B-cell receptor (BCR) signaling pathway is fundamental for the survival and proliferation of both normal and malignant B-cells. nih.govmdpi.com Copanlisib has been shown to inhibit BCR signaling. drugcentral.orgdrugs.comdrugbank.com In certain types of lymphoma, such as activated B-cell like (ABC) diffuse large B-cell lymphoma (DLBCL), both PI3Kα and PI3Kδ have been implicated in signaling through the BCR, suggesting that a dual inhibitor like copanlisib may have enhanced clinical activity in these cases. mdpi.com
Copanlisib inhibits the CXCR12-mediated chemotaxis of malignant B-cells. drugcentral.orgdrugs.comdrugbank.comascopost.com This chemokine receptor and its ligand are involved in the trafficking and homing of B-cells to protective microenvironments within lymph nodes and bone marrow, which can promote their survival and resistance to therapy. By disrupting this pathway, copanlisib may interfere with the ability of malignant B-cells to migrate and survive.
The NFκB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is another critical pathway for the survival of many lymphoma subtypes. nih.gov Copanlisib has been demonstrated to inhibit NFκB signaling in lymphoma cell lines. drugcentral.orgdrugs.comdrugbank.comascopost.com This inhibition is significant as the activation of the PI3K/AKT/mTOR pathway can lead to the activation of NFκB. nih.gov By blocking the upstream PI3K, copanlisib can indirectly suppress this pro-survival pathway.
CXCR12-mediated Chemotaxis of Malignant B Cells
Induction of Apoptosis and Cell Cycle Arrest
A key outcome of treatment with copanlisib hydrochloride is the induction of programmed cell death, or apoptosis, and the halting of the cell division cycle in cancerous cells.
Apoptosis Induction in Tumor Cell Lines
Copanlisib has demonstrated the ability to induce apoptosis in a variety of tumor cell lines. wikipedia.orgdrugcentral.orgdrugbank.comd-nb.info In preclinical studies, copanlisib treatment led to tumor cell death by apoptosis in primary malignant B-cell lines. wikipedia.orgdrugcentral.orgd-nb.info This pro-apoptotic activity has been observed in various cancer types. For instance, in colorectal cancer (CRC) cells, copanlisib was found to induce apoptosis by promoting the expression of PUMA (p53 upregulated modulator of apoptosis), a key protein in the apoptotic pathway. nih.gov The level of apoptosis in CRC cells treated with copanlisib was directly correlated with the induction of PUMA expression. nih.gov Furthermore, in breast cancer cell lines, particularly those resistant to other targeted therapies like lapatinib (B449) and trastuzumab, copanlisib treatment at concentrations of 20-200 nM for 24 hours was shown to induce apoptosis. medchemexpress.com This induction of apoptosis is a critical component of its anti-tumor activity. drugbank.com
Cell Cycle Progression Blockade
In addition to inducing apoptosis, this compound can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. drugbank.com Studies have shown that copanlisib can cause cell cycle arrest, particularly in peripheral T-cell lymphomas and natural killer T-cell lymphomas, which contributes to the suppression of tumor growth both in laboratory cell cultures and in animal models. nih.gov In some lymphoma models, the combination of copanlisib with the CDK4/6 inhibitor palbociclib (B1678290) resulted in an increased cell cycle arrest in the G0/G1 phase. nih.gov This suggests that by blocking critical signaling pathways, copanlisib effectively puts a brake on the machinery of cell division.
Inhibition of Malignant B-Cell Line Proliferation
This compound has been shown to inhibit the proliferation of primary malignant B-cell lines. wikipedia.orgfda.govdrugcentral.orgd-nb.info This is a direct consequence of its primary mechanism of action, which is the inhibition of the PI3K pathway. fda.govdrugcentral.org The PI3K pathway is a central regulator of cell growth and survival, and its aberrant activation is a common feature in many B-cell malignancies. bioscientifica.com By blocking the PI3K-α and PI3K-δ isoforms that are highly expressed in these malignant cells, copanlisib effectively cuts off a key survival signal, leading to a halt in their proliferation. wikipedia.orgfda.govdrugcentral.org This anti-proliferative effect has been observed in various B-cell lymphoma models, including those for mantle cell lymphoma (MCL) and marginal zone lymphoma (MZL). nih.gov
Effects on the Tumor Microenvironment and Immune Landscape
This compound's impact extends beyond the cancer cells themselves to the surrounding tumor microenvironment (TME) and the broader immune system.
Reduction in Cytokine and Growth Factor Production by B Cells
Copanlisib's inhibition of the PI3K pathway also affects the production and secretion of various signaling molecules by cancer cells. In the context of the TME, this can lead to a reduction in the production of cytokines and growth factors by malignant B-cells. fda.gov This is significant because these secreted factors can promote tumor growth, angiogenesis (the formation of new blood vessels that supply the tumor), and create an immunosuppressive environment. By curbing the production of these molecules, copanlisib can help to disrupt the supportive network that tumors establish for themselves.
Modulation of Regulatory T Cells (Tregs) and Cytotoxic T Cells
Recent research has highlighted the immunomodulatory effects of copanlisib, particularly its ability to alter the balance of different immune cell populations within the tumor microenvironment. nih.gov Regulatory T cells (Tregs) are a type of immune cell that can suppress the anti-tumor activity of other immune cells, such as cytotoxic T cells (also known as CD8+ T cells), which are responsible for directly killing cancer cells. An immunosuppressive TME is often characterized by a high number of Tregs and a low number of cytotoxic T cells. spandidos-publications.commdpi.com
Immunomodulatory Effects and Enhancement of Immune Checkpoint Inhibitor Efficacy
This compound, a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms, has demonstrated significant immunomodulatory effects that can enhance the efficacy of immune checkpoint inhibitors (ICIs). aacrjournals.orgdrugbank.comwikipedia.org The PI3K signaling pathway plays a crucial role in the regulation of immune responses, and its aberrant activation in cancer cells contributes to a competitive growth advantage, survival, metastasis, and resistance to therapy. aacrjournals.orgbmj.com By targeting this pathway, copanlisib can modulate the tumor microenvironment and overcome immune suppression, thereby potentiating the antitumor activity of ICIs. nih.govnih.gov
Preclinical studies have consistently shown that the combination of copanlisib with anti-PD-1 or anti-PD-L1 antibodies results in synergistic antitumor effects and favorable immune responses in various solid tumor models. aacrjournals.orgresearchgate.netnih.gov For instance, intermittent dosing of copanlisib in combination with a PD-1 inhibitor led to complete tumor regression in ICI-resistant lymphoma and colorectal tumor models. aacrjournals.org A subsequent tumor rechallenge in the colorectal model showed no tumor growth in mice that had received the combination therapy, suggesting the development of tumor-specific memory T cells. aacrjournals.org
The immunomodulatory activity of copanlisib is multifaceted, impacting various immune cell populations within the tumor microenvironment. nih.govnih.gov Research has shown that copanlisib can increase the infiltration of activated T cells and macrophages into the tumor. nih.govnih.gov Specifically, it has been observed to increase the ratio of CD8+ T cells to regulatory T cells (Tregs) and shift the balance from M2 (immunosuppressive) to M1 (pro-inflammatory) macrophages. nih.govnih.gov This reprogramming of the tumor immune landscape from an immunosuppressive to an immunostimulatory state is a key mechanism by which copanlisib enhances the efficacy of ICIs. bmj.comnih.gov
Further mechanistic insights reveal that copanlisib can downregulate the transforming growth factor-beta (TGF-β) pathway, a key driver of immunosuppression. bmj.com Additionally, it promotes the maturation and function of dendritic cells (DCs) by increasing the expression of co-stimulatory molecules like CD80 and CD86, as well as MHC class I and II molecules, which are essential for antigen presentation to T cells. bmj.com In co-culture experiments, while copanlisib alone could reduce CD8+ T cell proliferation, in the presence of Tregs, it surprisingly led to a significant increase in CD8+ T cell proliferation, highlighting its complex and context-dependent immunomodulatory effects. nih.gov
Clinical evidence is emerging to support the preclinical findings. A phase Ib study evaluating copanlisib in combination with nivolumab (B1139203), a PD-1 inhibitor, in patients with advanced solid tumors demonstrated an acceptable safety profile and preliminary antitumor activity. aacrjournals.orgnih.govnih.gov The study reported that the number of circulating myeloid-derived suppressor cells (MDSCs), another key immunosuppressive cell type, decreased 24 to 48 hours after copanlisib treatment. aacrjournals.orgnih.govresearchgate.net Another clinical trial investigating copanlisib with nivolumab in patients with microsatellite-stable (MSS) colorectal cancer, a tumor type generally unresponsive to anti-PD-1 monotherapy, showed durable responses. aacrmeetingnews.org Post-treatment analysis revealed an increase in effector CD8+ T cells and pro-inflammatory cytokines, further corroborating the immunomodulatory effects of the combination. aacrmeetingnews.org
Detailed Research Findings
Several studies have provided detailed data on the specific effects of copanlisib on the immune system, both as a single agent and in combination with ICIs.
Preclinical Findings in Bladder Cancer Models
In a study using syngeneic bladder cancer mouse models, the combination of copanlisib and an anti-PD-1 antibody significantly suppressed tumor growth and prolonged survival, even in tumors without alterations in the PI3K pathway. bmj.com While single-agent copanlisib or anti-PD-1 had minimal effect in the MB49 bladder cancer model, the combination therapy resulted in a significant decrease in tumor growth. bmj.com
| Treatment Group | Median Survival (Days) | Statistical Significance (vs. Control) |
| Control | 11 | - |
| Copanlisib | 11 | p=0.018 |
| aPD1 | 13 | p=0.21 |
| Combination | 17 | p=0.0035 |
Table showing the median survival in a preclinical bladder cancer model (MB49) treated with copanlisib, an anti-PD-1 antibody (aPD1), or a combination of both. bmj.com
Analysis of the tumor microenvironment in this study revealed that copanlisib treatment led to:
Increased CD8+ T-cell infiltration. bmj.com
Decreased Treg-cell infiltration. bmj.com
Increased expression of CD80, CD86, MHC-I, and MHC-II on dendritic cells. bmj.com
Upregulation of immune activation markers. bmj.com
Increased expression of antigen processing and presentation machinery. bmj.com
Clinical Findings in Advanced Solid Tumors
A phase Ib clinical trial combined copanlisib with the anti-PD-1 antibody nivolumab in 16 patients with various advanced solid tumors. aacrjournals.orgnih.gov The combination was found to be well-tolerated and showed signs of antitumor efficacy. aacrjournals.orgnih.gov
| Cancer Type | Number of Patients |
| Bladder Cancer | 4 (25.0%) |
| Oropharyngeal Cancer | 3 (18.8%) |
| Other | 9 (56.2%) |
Table showing the distribution of cancer types in the phase Ib trial of copanlisib and nivolumab. aacrjournals.org
Of the 16 patients treated, 18.8% achieved a partial response. aacrjournals.orgnih.gov Importantly, biomarker analysis showed a dose-dependent immunomodulatory effect of copanlisib, with a decrease in circulating myeloid-derived suppressive cells observed 24 to 48 hours after treatment. aacrjournals.orgnih.govresearchgate.net
Preclinical Research and Investigational Models of Copanlisib Hydrochloride
In Vitro Studies
Anti-tumor and Pro-apoptotic Activity in Various Tumor Cell Lines
In laboratory settings, copanlisib (B1663552) has shown the ability to induce apoptosis, or programmed cell death, and inhibit the proliferation of a wide range of cancer cell lines. harvard.edu For instance, in colorectal cancer (CRC) cells, copanlisib treatment led to a marked increase in the expression of the pro-apoptotic protein PUMA, independent of p53 status, thereby impeding cancer cell growth. nih.gov The compound's effectiveness in inducing apoptosis has also been observed in melanoma cells with constitutively activated AKT, a key downstream effector of the PI3K pathway. aetna.com Furthermore, studies on hematologic cancer cell lines, such as those for chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL), have revealed that copanlisib can induce apoptosis at nanomolar concentrations. harvard.edudovepress.com In some breast cancer cell lines resistant to other targeted therapies like lapatinib (B449) and trastuzumab, copanlisib treatment at concentrations of 20-200 nM for 24 hours successfully induced apoptosis. medchemexpress.com The pro-apoptotic effect is further evidenced by the activation of caspase-9, with an EC50 of 340 nM. medchemexpress.com
Evaluation in Imatinib-Sensitive and -Resistant GIST Cell Models
Copanlisib has demonstrated notable activity in preclinical models of gastrointestinal stromal tumors (GIST), a type of cancer often driven by mutations in the KIT or PDGFRA genes. aacrjournals.org In vitro studies using both imatinib-sensitive (GIST-T1) and imatinib-resistant (GIST-T1/670 and GIST430/654) GIST cell lines showed that copanlisib effectively reduced cell viability and proliferation. aacrjournals.orgnih.gov The half-maximal inhibitory concentrations (IC50) were in the nanomolar range for all tested GIST cell lines, indicating potent activity regardless of their sensitivity to imatinib (B729). aacrjournals.org Specifically, the IC50 values were 54.5 nmol/L for GIST-T1, 278.8 nmol/L for GIST-T1/670, and 78.7 nmol/L for GIST430/654. aacrjournals.org While copanlisib as a single agent had a more pronounced antiproliferative effect, its ability to induce apoptosis was modest, particularly in the imatinib-resistant models. aacrjournals.org However, when combined with imatinib, there was an enhanced impairment of cell viability in both sensitive and resistant cell lines, with a significant increase in apoptosis primarily observed in the imatinib-sensitive GIST-T1 cells. aacrjournals.orgnih.gov
Table 1: In Vitro Activity of Copanlisib in GIST Cell Lines
| Cell Line | Imatinib Sensitivity | Copanlisib IC50 (nmol/L) | Primary Effect of Single-Agent Copanlisib |
|---|---|---|---|
| GIST-T1 | Sensitive | 54.5 | Antiproliferative, Modest Apoptosis |
| GIST-T1/670 | Resistant | 278.8 | Antiproliferative |
| GIST430/654 | Resistant | 78.7 | Antiproliferative |
Potent Antiproliferative Activity Against Diverse Human Tumor Cell Lines
The antiproliferative effects of copanlisib have been documented across a broad spectrum of human tumor cell lines. harvard.edu It has shown potent activity against cell lines derived from various solid tumors, including breast, endometrial, colon, gastric, kidney, lung, and pancreatic cancers, as well as melanoma. harvard.edu The compound is particularly effective in cell lines with hyperactive PI3K signaling. harvard.edu For example, in cell lines with PIK3CA-activating mutations and those that are HER2-positive, the mean IC50 values for copanlisib were 19 nM and 17 nM, respectively. medchemexpress.com In contrast, its activity was approximately 40 times less potent in cells with wild-type PIK3CA and HER2-negative status. medchemexpress.com Several breast cancer, endometrial cancer, and hematologic tumor cell lines have shown particular sensitivity, with IC50 values below 10 nmol/L. tandfonline.comdovepress.com This potent antiproliferative activity is thought to be linked to copanlisib's strong inhibition of the p110α and p110δ isoforms of PI3K. tandfonline.comdovepress.com
Comparative Cytotoxicity Studies with Other PI3K Inhibitors (e.g., Idelalisib) and BTK Inhibitors (e.g., Ibrutinib)
When compared to other inhibitors, copanlisib has demonstrated a distinct and often more potent cytotoxic profile. In studies on primary CLL cells, copanlisib was found to be more than ten times more potent in reducing cell survival than the PI3Kδ-selective inhibitor idelalisib (B1684644) and the dual PI3Kδ/γ inhibitor duvelisib (B560053). zlmsg.ch At concentrations that are achievable in a clinical setting, copanlisib induced high levels of apoptosis more consistently than idelalisib. zlmsg.ch It also showed greater efficacy than equimolar concentrations of idelalisib in impairing the migration of CLL cells and reducing their survival in co-cultures with bone marrow stromal cells. zlmsg.ch
In the context of B-cell lymphomas, in vitro studies have shown that combining PI3K inhibitors like copanlisib with Bruton's tyrosine kinase (BTK) inhibitors such as ibrutinib (B1684441) can lead to synergistic cytotoxicity. nih.gov This is particularly relevant as inhibiting multiple PI3K isoforms, including α and δ, may help prevent the development of resistance in B-cell lymphomas. nih.gov While combinations of more specific PI3Kδ inhibitors with BTK inhibitors have shown tolerable toxicity, they have not significantly improved efficacy over ibrutinib alone. nih.gov
Table 2: Comparative In Vitro Cytotoxicity of Copanlisib
| Comparison Drug | Cancer Type | Key Finding |
|---|---|---|
| Idelalisib | Chronic Lymphocytic Leukemia (CLL) | Copanlisib was >10-fold more potent in reducing cell survival. zlmsg.ch |
| Duvelisib | Chronic Lymphocytic Leukemia (CLL) | Copanlisib was >10-fold more potent in reducing cell survival. zlmsg.ch |
| Ibrutinib | B-cell Lymphomas | Combination with copanlisib showed synergistic cytotoxicity. nih.gov |
In Vivo Studies
Xenograft Models (e.g., Athymic Nude Rats, Nude Mice)
The anti-tumor efficacy of copanlisib has been confirmed in various in vivo xenograft models using immunocompromised rodents, such as athymic nude rats and nude mice, which can host human tumor grafts. tandfonline.comdovepress.comnih.gov In a rat xenograft model using the KPL4 human breast cancer cell line, copanlisib demonstrated robust, dose-dependent anti-tumor activity. medchemexpress.com Similarly, in GIST xenograft models, single-agent copanlisib effectively inhibited tumor growth. aacrjournals.org
Studies using patient-derived xenograft (PDX) models have further validated these findings. In a colorectal cancer PDX model, copanlisib treatment led to potent inhibition of tumor growth and increased the survival time of the tumor-bearing mice. nih.gov Analysis of the tumor tissues from these models confirmed that copanlisib induced the expression of the pro-apoptotic protein PUMA and increased the number of TUNEL-positive cells, indicating a rise in apoptosis. nih.gov Furthermore, in xenograft models of erlotinib-resistant non-small cell lung carcinoma and luminal breast cancer, intravenously administered copanlisib demonstrated significant anti-tumor activity. researchgate.net These in vivo studies underscore the potent antiproliferative and pro-apoptotic effects of copanlisib in a setting that more closely mimics the human tumor environment. aacrjournals.orgresearchgate.net
Efficacy in Inhibiting Tumor Growth in Xenograft Models
Copanlisib hydrochloride, also known as BAY 80-6946, has demonstrated significant anti-tumor activity in a variety of preclinical xenograft models, showing its potential as a therapeutic agent. medkoo.com As a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor, its primary mechanism involves disrupting the PI3K signaling pathway, which is crucial for tumor cell growth and survival. medkoo.com
In a xenograft model of peripheral T-cell lymphoma (NKS1), treatment with copanlisib resulted in a notable decrease in tumor growth and weight. This in vivo efficacy was consistent with in vitro findings, where copanlisib inhibited the phosphorylation of key downstream effectors of the PI3K pathway, including AKT Ser473, EIF4EBP1, and STAT3. This inhibition led to a G0/G1 cell cycle arrest, thereby suppressing tumor cell proliferation. Interestingly, an increase in cleaved PARP protein levels was observed in the xenograft tumors treated with copanlisib, suggesting the induction of apoptosis in vivo, a finding not seen in the corresponding in vitro studies. medkoo.com
Further studies in non-small cell lung cancer (NSCLC) xenograft models (NCI-H460) have also highlighted the efficacy of copanlisib. In these models, copanlisib monotherapy achieved a tumor growth inhibition (TGI) of 15%. aacrjournals.org In patient-derived xenograft (PDX) models of triple-negative breast cancer (TNBC), copanlisib demonstrated the ability to reduce PI3K signaling. nih.gov Specifically, in a PI3K mutant breast cancer xenograft model (BT-474), copanlisib treatment led to deep inhibition of the PI3K pathway. aacrjournals.org Research in bladder cancer PDX models, including one with a PIK3CA activation mutation and another with gene amplification, showed high sensitivity to PI3K inhibition by copanlisib. bmj.com
The table below summarizes the key findings from various xenograft studies.
| Model Type | Cancer Type | Key Findings |
| NKS1 Xenograft | Peripheral T-cell Lymphoma | Significant decrease in tumor growth and weight; Inhibition of AKT, EIF4EBP1, and STAT3 phosphorylation; G0/G1 cell cycle arrest; Increased cleaved PARP. medkoo.com |
| NCI-H460 Xenograft | Non-Small Cell Lung Cancer | 15% tumor growth inhibition (TGI) with monotherapy. aacrjournals.org |
| TNBC PDX | Triple-Negative Breast Cancer | Reduction of PI3K signaling; Enhanced eribulin-induced mitotic arrest when used in combination. nih.gov |
| BT-474 Xenograft | PI3K Mutant Breast Cancer | Deep inhibition of the PI3K pathway. aacrjournals.org |
| Bladder Cancer PDX | Bladder Cancer | High sensitivity to PI3K inhibition in models with PIK3CA mutation or amplification. bmj.com |
Preclinical Evaluation in HER2+ Breast Cancer with Acquired Resistance to HER2-Inhibitors
Preclinical investigations have explored the utility of copanlisib in the context of HER2-positive (HER2+) breast cancer that has developed resistance to standard HER2-targeted therapies. Activation of the PI3K signaling pathway is a known mechanism of resistance to anti-HER2 treatments. nih.gov
Studies have shown that copanlisib can effectively inhibit the growth of HER2+ breast cancer cells that have acquired resistance to HER2 inhibitors like trastuzumab and/or lapatinib. wikipedia.org The combination of copanlisib with trastuzumab has been demonstrated to be synergistic in HER2 therapy-resistant cell lines. nih.gov This suggests that by targeting the PI3K pathway, copanlisib can help overcome resistance and re-sensitize the cancer cells to HER2-targeted agents. nih.gov
In cell lines with acquired resistance to lapatinib, the combination of copanlisib with other inhibitors, such as the pan-HER family inhibitor afatinib, remained synergistic, indicating a robust effect that is not easily overcome by certain genetic mutations. researchgate.net These promising preclinical results have provided a strong rationale for clinical trials investigating copanlisib in combination with trastuzumab for patients with HER2-positive breast cancer. wikipedia.org
The table below details the preclinical findings in HER2+ breast cancer models.
| Model System | Resistance Profile | Key Findings with Copanlisib |
| HER2+ Breast Cancer Cells | Acquired resistance to trastuzumab and/or lapatinib | Effective inhibition of cell growth. wikipedia.org |
| HER2 Therapy-Resistant Cell Lines | Resistance to HER2-targeted therapies | Synergistic effect when combined with trastuzumab. nih.gov |
| Lapatinib-Resistant Cell Lines | Acquired resistance to lapatinib | Synergistic effect maintained when combined with afatinib. researchgate.net |
Studies in Gastrointestinal Stromal Tumor (GIST) Preclinical Models
The PI3K/mTOR pathway is a critical component of the oncogenic signaling driven by KIT or PDGFRA mutations in gastrointestinal stromal tumors (GIST). nih.gov This makes the PI3K pathway a relevant therapeutic target in GIST. Preclinical studies have evaluated the antitumor activity of copanlisib, a pan-class-I PI3K inhibitor with predominant activity against the p110α and p110δ isoforms, in various GIST models. medkoo.comnih.gov
In vitro studies using both imatinib-sensitive (GIST-T1) and imatinib-resistant (GIST-T1/670 and GIST430/654) GIST cell lines demonstrated that single-agent copanlisib effectively suppressed PI3K pathway activation. This led to a decrease in cell viability and proliferation, irrespective of the KIT mutation status or sensitivity to imatinib. medkoo.comnih.gov
When copanlisib was combined with the KIT inhibitor imatinib, an enhanced impairment of cell viability was observed in both imatinib-sensitive and -resistant GIST cell models. nih.gov In vivo, single-agent copanlisib was shown to inhibit GIST growth in xenograft models. The combination of PI3K and KIT inhibition proved to be the most active therapeutic strategy in imatinib-sensitive GIST-T1 xenografts. Immunohistochemical analysis for cleaved-caspase 3 and phospho-S6 supports that copanlisib primarily exerts an antiproliferative effect in GIST. nih.gov These findings suggest that copanlisib has single-agent antitumor activity in GIST and that combining it with a KIT inhibitor can produce synergistic or additive effects. nih.gov
The table below summarizes the preclinical efficacy of copanlisib in GIST models.
| GIST Model | Treatment | Key Findings |
| Imatinib-sensitive (GIST-T1) and Imatinib-resistant (GIST-T1/670, GIST430/654) cell lines | Copanlisib (single agent) | Suppressed PI3K pathway activation; Decreased cell viability and proliferation. medkoo.comnih.gov |
| Imatinib-sensitive and -resistant GIST cell models | Copanlisib + Imatinib | Enhanced impairment of cell viability. nih.gov |
| Imatinib-sensitive GIST-T1 xenografts | Copanlisib (single agent) | Inhibited GIST growth in vivo. nih.gov |
| Imatinib-sensitive GIST-T1 xenografts | Copanlisib + Imatinib | Most active therapeutic intervention. nih.gov |
Characterization of Effects on Tumor Microenvironment in Syngeneic Mouse Models
Beyond its direct effects on tumor cells, copanlisib has been shown to modulate the tumor microenvironment (TME), which plays a crucial role in cancer progression and response to therapy. Studies in syngeneic mouse models, which have a competent immune system, have provided insights into the immunomodulatory activities of copanlisib.
In syngeneic models of bladder cancer, pan-PI3K inhibition with copanlisib was found to potentiate the effects of immune checkpoint blockade (ICB). bmj.com Treatment with copanlisib led to a significant downregulation of genes associated with the immunosuppressive TGF-β pathway. This effect appeared to be a direct consequence of PI3K inhibition rather than a secondary result of changes in the TME. bmj.com
In other syngeneic mouse tumor models, intermittent treatment with copanlisib demonstrated strong in vivo anti-tumor efficacy. This was associated with an increased infiltration of activated T cells and macrophages into the tumor. nih.gov Specifically, copanlisib treatment increased the ratios of CD8+ T cells to regulatory T cells (Tregs) and M1 to M2 macrophages, shifting the TME towards a more anti-tumor state. nih.gov This immunomodulatory activity was a key contributor to the observed efficacy, as the cancer cells themselves were resistant to PI3K inhibition in vitro. nih.gov
Furthermore, in the A20 DLBCL syngeneic mouse model, copanlisib treatment effectively downregulated tumor-infiltrating Tregs. clinicaltrials.gov The combination of copanlisib with an anti-PD-1 antibody resulted in enhanced anti-tumor efficacy in both ICB-sensitive and insensitive syngeneic models, with combination therapy leading to complete remission and prevention of tumor recurrence in an ICB-sensitive model. nih.gov
The table below outlines the effects of copanlisib on the tumor microenvironment.
| Syngeneic Model | Key Findings on Tumor Microenvironment |
| Bladder Cancer | Potentiated immune checkpoint blockade; Downregulated immunosuppressive TGF-β pathway genes. bmj.com |
| General Syngeneic Tumor Models | Increased tumor infiltration of activated T cells and macrophages; Increased CD8+ T cell/Treg and M1/M2 macrophage ratios. nih.gov |
| A20 DLBCL Model | Downregulated tumor-infiltrating regulatory T cells (Tregs). clinicaltrials.gov |
| ICB-Sensitive and -Insensitive Models | Enhanced anti-tumor efficacy when combined with anti-PD-1 antibody; Combination led to complete remission in an ICB-sensitive model. nih.gov |
Clinical Efficacy and Therapeutic Applications of Copanlisib Hydrochloride
Hematologic Malignancies
Copanlisib (B1663552) hydrochloride received accelerated approval from the U.S. Food and Drug Administration (FDA) for treating adult patients with relapsed follicular lymphoma who have undergone at least two prior systemic therapies. bayer.comdrugs.comnih.govjmcp.org This approval was primarily based on the results of the Phase II CHRONOS-1 trial. bayer.comnih.gov
The pivotal CHRONOS-1 study demonstrated the efficacy of copanlisib in a heavily pretreated patient population. hematologyandoncology.net The trial enrolled 104 individuals with follicular B-cell non-Hodgkin's lymphoma who had relapsed after receiving at least two previous systemic treatments. bayer.com The median number of prior therapies was three. ahdbonline.com A significant portion of these patients (62%) had disease that was refractory to their most recent treatment, underscoring the challenging nature of this patient cohort. ahdbonline.com The study established that copanlisib monotherapy is an active agent in this difficult-to-treat population. hematologyandoncology.net
In the CHRONOS-1 trial, copanlisib monotherapy demonstrated significant clinical activity. bayer.comnih.gov The primary endpoint was the objective response rate (ORR), as assessed by an independent review committee. bayer.comfda.gov The study reported an ORR of 59% among the 104 patients with follicular lymphoma. bayer.comnih.gov This included a complete response (CR) rate of 14% and a partial response (PR) rate of 44.2%. ahdbonline.comfda.govonclive.com In a separate Phase Ib/II study involving Japanese patients with relapsed/refractory indolent non-Hodgkin lymphoma, the ORR was 68.0%. nih.govresearchgate.net
| Efficacy Endpoint | Response Rate (CHRONOS-1 Trial) |
|---|---|
| Objective Response Rate (ORR) | 59% bayer.com |
| Complete Response (CR) | 14% bayer.comnih.gov |
| Partial Response (PR) | 44.2% ahdbonline.comfda.gov |
Patients treated with copanlisib in the CHRONOS-1 trial achieved a median progression-free survival (PFS) of 11.2 months. nih.govhematologyandoncology.netnih.gov This outcome is noteworthy, as studies have shown that for patients with follicular lymphoma receiving their third line of treatment, the median PFS is typically around one year. nih.gov An updated analysis of the study reported a similar median PFS of 11.3 months. hematologyandoncology.net
The responses to copanlisib were durable. The median duration of response (DOR) observed in the CHRONOS-1 trial was 12.2 months. bayer.comahdbonline.comfda.gov Another analysis from the same study reported a median DOR of 22.6 months. nih.gov
Further evidence comes from the Phase III CHRONOS-3 trial, which evaluated copanlisib in combination with rituximab (B1143277) against placebo plus rituximab in patients with relapsed iNHL. oncpracticemanagement.com
Progression-Free Survival: The combination of copanlisib and rituximab significantly reduced the risk of disease progression or death by 48% compared to the control arm. oncpracticemanagement.com The median PFS was 21.5 months for the copanlisib combination group, versus 13.8 months for the placebo plus rituximab group. oncpracticemanagement.com This benefit was consistent across various subtypes, including FL, MZL, and SLL. oncpracticemanagement.com
Response Rates: The ORR was markedly higher in the experimental arm, with 81% of patients responding to the copanlisib-rituximab combination compared to 48% in the placebo-rituximab arm. oncpracticemanagement.com A meta-analysis of eight studies further supported these findings, showing that for patients with relapsed/refractory indolent B-cell NHL, the ORR was 58% with copanlisib monotherapy but increased to 92% with the rituximab combination. researchgate.netnih.gov
| Efficacy Endpoint (CHRONOS-3 Trial) | Copanlisib + Rituximab | Placebo + Rituximab |
|---|---|---|
| Median Progression-Free Survival (PFS) | 21.5 months oncpracticemanagement.com | 13.8 months oncpracticemanagement.com |
| Objective Response Rate (ORR) | 81% oncpracticemanagement.com | 48% oncpracticemanagement.com |
Other Indolent Non-Hodgkin Lymphomas (NHL)
Marginal Zone Lymphoma (MZL)
Copanlisib hydrochloride has demonstrated significant clinical activity in patients with relapsed or refractory marginal zone lymphoma. In the phase 2 CHRONOS-1 study, a subgroup of 23 patients with MZL who had received a median of three prior lines of therapy were evaluated. nih.gov The study reported a high objective response rate (ORR) and durable responses. nih.govnih.gov
Table 1: Efficacy of Copanlisib in Relapsed/Refractory Marginal Zone Lymphoma (CHRONOS-1)
| Efficacy Endpoint | Result | Citation |
|---|---|---|
| Objective Response Rate (ORR) | 78.3% | nih.gov |
| Complete Response (CR) | 13.0% (3/23 patients) | nih.govresearchgate.net |
| Partial Response (PR) | 65.2% (15/23 patients) | nih.gov |
| Median Progression-Free Survival (PFS) | 24.1 months | nih.gov |
| Median Duration of Response (DOR) | 17.4 months | nih.gov |
| Median Time to Response | 2.1 months | nih.gov |
Small Lymphocytic Lymphoma
The clinical utility of this compound is being investigated in patients with small lymphocytic lymphoma (SLL). A clinical trial is designed to evaluate how well copanlisib works in combination with bendamustine (B91647) and rituximab for treating SLL or chronic lymphocytic leukemia. clinicaltrials.govclinicaltrials.gov This study aims to determine if adding copanlisib, which can block enzymes needed for cancer cell growth, to standard chemotherapy drugs like bendamustine and rituximab is more effective than the standard combination alone. clinicaltrials.gov
Lymphoplasmacytoid/Waldenström Macroglobulinemia
This compound has received orphan drug designation for the treatment of Waldenström's macroglobulinemia (WM). springer.com Its efficacy in this and other types of indolent non-Hodgkin's lymphoma (iNHL) is being formally evaluated in clinical trials. clinicaltrials.govclinicaltrials.gov The CHRONOS-4 study, for instance, is a phase III trial assessing copanlisib in combination with standard immunochemotherapy regimens (R-B or R-CHOP) in patients with relapsed iNHL, a category that includes lymphoplasmacytoid lymphoma/Waldenström macroglobulinemia. clinicaltrials.govclinicaltrials.govclinicaltrialsregister.eu
Diffuse Large B-Cell Lymphoma (DLBCL)
| GCB Subtype | 13.3% | nih.gov |
Furthermore, the combination of copanlisib with immunotherapy is under investigation. A phase II trial studied this compound in combination with nivolumab (B1139203) for patients with recurrent or refractory DLBCL and primary mediastinal large B-cell lymphoma (PMBCL). clinicaltrials.govclinicaltrials.govashpublications.org Preclinical models suggested that this combination could be synergistic, with copanlisib potentially down-regulating T-regulatory cells and enhancing the effect of PD-1 blockade. ashpublications.org The primary goal of this human trial was to assess the ORR of the combination therapy. clinicaltrials.govashpublications.org
Mantle Cell Lymphoma
The efficacy of this compound in mantle cell lymphoma (MCL) has been explored, particularly in combination with other targeted agents. A phase 1 study evaluated copanlisib plus the Bruton tyrosine kinase (BTK) inhibitor ibrutinib (B1684441) in eight evaluable patients with relapsed/refractory MCL. nih.gov The study was designed to see if inhibiting both the B-cell receptor (BCR) and PI3K pathways could improve outcomes. nih.gov
The combination demonstrated a high response rate in this small cohort, though the responses had limited durability. nih.gov
Table 3: Efficacy of Copanlisib plus Ibrutinib in Relapsed/Refractory Mantle Cell Lymphoma
| Efficacy Endpoint | Result (n=8) | Citation |
|---|---|---|
| Objective Response Rate (ORR) | 87.5% | nih.gov |
| Complete Response (CR) | 50.0% (4 patients) | nih.gov |
| Partial Response (PR) | 37.5% (3 patients) | nih.gov |
| Median Progression-Free Survival (PFS) | 7.7 months | nih.gov |
Additionally, a phase I/II trial is studying the combination of copanlisib and venetoclax (B612062) for patients with relapsed or refractory MCL. clinicaltrials.govclinicaltrials.gov
Multiple Myeloma
The therapeutic potential of this compound in multiple myeloma (MM) is an area of active investigation. Preclinical research has shown that combining copanlisib with the proteasome inhibitor carfilzomib (B1684676) results in greater cytotoxicity to MM cells than either drug used alone. nih.gov This combination increased apoptosis and decreased Akt activity in MM cell lines, suggesting it could be a powerful strategy against stroma-associated drug resistance. nih.gov
Clinically, copanlisib is being evaluated in the phase II MATCH trial (Subprotocol Z1F). clinicaltrials.govclinicaltrials.govmedifind.com This study is designed to assess the objective response rate to copanlisib in patients with advanced refractory cancers, including multiple myeloma, that harbor a PIK3CA gene mutation. clinicaltrials.govclinicaltrials.gov
Solid Tumors
This compound's efficacy is being explored beyond hematologic malignancies and into the realm of solid tumors, often in combination with other anticancer agents. patsnap.com
A phase Ib study evaluated copanlisib plus the immune checkpoint inhibitor nivolumab in 16 patients with advanced solid tumors, most commonly bladder and oropharyngeal cancers. nih.gov The combination showed preliminary antitumor effects, with 18.8% of patients achieving a partial response. nih.gov The data suggested an immunomodulatory effect of copanlisib, which may enhance the efficacy of immune checkpoint inhibitors. nih.gov
Another clinical study is testing the addition of copanlisib to immunotherapy (nivolumab with or without ipilimumab) specifically in patients with advanced solid cancers that have genetic changes in PIK3CA and PTEN. clinicaltrials.gov The primary goal is to assess the safety and recommended phase 2 dose, with secondary objectives including observing antitumor activity and clinical benefit. clinicaltrials.gov
The phase II MATCH trial is also relevant for solid tumors, as it enrolls patients with various advanced refractory cancers that have a PIK3CA mutation. clinicaltrials.gov The primary objective is to evaluate the proportion of patients who have an objective response to copanlisib. clinicaltrials.gov Preclinical studies using miniaturized drug conjugates to deliver a PI3K inhibitor based on copanlisib have also shown efficacy in multiple solid tumor models in mice. aacrjournals.org
Advanced or Metastatic Cancers with PIK3CA Mutations or PTEN Loss
The activation of the PI3K/AKT/mTOR pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a common event in many human cancers. esmo.org Copanlisib has been evaluated as a targeted therapy for tumors harboring these alterations.
The NCI-MATCH (EAY131) subprotocol Z1F, a tumor-agnostic phase II trial, assessed copanlisib in patients with various advanced solid tumors, lymphomas, or multiple myeloma that had progressed on prior therapies and featured PIK3CA mutations (with or without PTEN loss). ascopubs.orgascopubs.orgnih.gov Patients with KRAS mutations were excluded. esmo.orgascopubs.org In this heavily pretreated population, where 68-75% of patients had received three or more prior lines of therapy, copanlisib demonstrated meaningful clinical activity. ascopubs.orgascopubs.org The study met its primary endpoint, achieving an objective response rate (ORR) of 16%. ascopubs.orgnih.gov The clinical benefit rate (defined as complete response, partial response, or stable disease for ≥6 months) was 36%. blog-ecog-acrin.org
Partial responses were observed in rare tumor types, including endometrial adenocarcinoma, clear cell carcinoma of the anterior abdominal wall, and mandible ameloblastoma. blog-ecog-acrin.org Notably, prolonged clinical activity was also seen in patients with co-existent PTEN loss, suggesting that the efficacy of copanlisib is not limited by this alteration. blog-ecog-acrin.org The median progression-free survival (PFS) was 3.4 months, and the 6-month PFS rate was 38%. blog-ecog-acrin.org
| Efficacy Endpoint | Result | 90% Confidence Interval | Source |
|---|---|---|---|
| Objective Response Rate (ORR) | 16% | 6% to 33% | ascopubs.org |
| Clinical Benefit Rate (CBR) | 36% | N/A | blog-ecog-acrin.org |
| Median Progression-Free Survival (PFS) | 3.4 months | N/A | blog-ecog-acrin.org |
| 6-Month PFS Rate | 38% | N/A | blog-ecog-acrin.org |
| Median Overall Survival (OS) | 5.9 months | N/A | blog-ecog-acrin.org |
Breast Cancer (Hormone Receptor-Positive, HER2-Negative Metastatic)
Activation of the PI3K pathway is a known mechanism of resistance to endocrine therapy and CDK4/6 inhibitors in hormone receptor-positive (HR+), HER2-negative breast cancer. aacrjournals.org Several clinical trials have explored copanlisib in this setting.
A phase I trial investigated a triplet combination of copanlisib, fulvestrant, and the CDK4/6 inhibitor abemaciclib (B560072) in patients with ER+, HER2- metastatic breast cancer. aacrjournals.orgascopost.com In a cohort of 22 patients, most of whom (82%) had prior CDK4/6 inhibitor treatment, the clinical benefit rate was 36.4%. aacrjournals.org Responses were noted irrespective of prior treatments or PIK3CA mutation status. aacrjournals.org Another phase Ib/II trial is studying copanlisib in combination with letrozole (B1683767) and the CDK4/6 inhibitor palbociclib (B1678290) for HR+, HER2- stage I-IV breast cancer. cancer.gov The goal is to determine the optimal dose and efficacy of this combination. cancer.gov
Ovarian Cancer (Platinum-Resistant)
New therapeutic strategies are needed for platinum-resistant ovarian cancer. A randomized phase II trial (NRG-GY029) was designed to compare the efficacy of copanlisib combined with the PARP inhibitor olaparib (B1684210) against standard-of-care chemotherapy in patients with recurrent, platinum-resistant ovarian, fallopian tube, or primary peritoneal cancer who had progressed after prior PARP inhibitor therapy. clinicaltrials.govcancer.govnrgoncology.org The primary objective of this trial is to assess whether the combination improves progression-free survival. clinicaltrials.govcancer.gov Additionally, a phase Ib study evaluated the combination of copanlisib with another PARP inhibitor, niraparib, for recurrent ovarian and endometrial cancer to establish the dose and safety profile. mdanderson.org
Bladder Cancer
The PI3K pathway frequently has activating alterations in advanced bladder cancer, making it a rational target for therapy. ascopubs.orgascopubs.org Preclinical studies showed that copanlisib could potentiate the effects of anti-PD-1 antibodies in bladder cancer models, regardless of PI3K pathway activation status. ascopubs.orgbmj.com
Based on this, a multi-center, single-arm, phase II trial was initiated to evaluate copanlisib combined with the anti-PD-L1 antibody avelumab as a maintenance therapy for patients with advanced bladder cancer that has not progressed after first-line platinum-based chemotherapy. ascopubs.orgascopubs.orgclinicaltrials.gov In a separate phase Ib study of copanlisib plus the anti-PD-1 antibody nivolumab for advanced solid tumors, 25% of the enrolled patients had bladder cancer, and the combination showed preliminary antitumor effects. aacrjournals.orgnih.gov
Gastrointestinal Stromal Tumor (GIST)
In gastrointestinal stromal tumor (GIST), the PI3K/mTOR pathway is a critical downstream component of the oncogenic signaling driven by KIT or PDGFRA mutations. nih.gov Preclinical research has demonstrated that copanlisib has potent single-agent antitumor activity in both imatinib-sensitive and imatinib-resistant GIST cell lines, irrespective of the specific KIT mutation. nih.govaacrjournals.org These studies showed that copanlisib effectively reduced cell viability and proliferation. nih.gov While these preclinical findings are promising, clinical trial results for copanlisib in GIST have not yet been fully reported. aacrjournals.org
Phase I, II, and III Clinical Trial Experience
The clinical development of copanlisib has spanned across all phases of clinical trials, evaluating its efficacy and safety as a monotherapy and in combination regimens for both solid tumors and hematologic malignancies.
Phase II Trials: Copanlisib's efficacy has been extensively studied in phase II trials, particularly in lymphomas. The CHRONOS-1 study (NCT01660451) was a key open-label trial in patients with relapsed or refractory indolent and aggressive NHL. aacrjournals.orgnih.gov In the indolent lymphoma cohort, the ORR was 43.7% with a median duration of response of 390 days. nih.gov These results ultimately led to the FDA approval of copanlisib for adult patients with relapsed follicular lymphoma who have received at least two prior systemic therapies. esmo.org The tumor-agnostic NCI-MATCH Z1F arm also functioned as a phase II study, demonstrating the activity of copanlisib in PIK3CA-mutated solid tumors. ascopubs.orgnih.gov
| Trial Identifier | Cancer Type | Patient Cohort | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Source |
|---|---|---|---|---|---|
| CHRONOS-1 (NCT01660451) | Indolent Lymphoma | Relapsed/Refractory | 43.7% | 294 days | nih.gov |
| CHRONOS-1 (NCT01660451) | Aggressive Lymphoma | Relapsed/Refractory | 27.1% | 70 days | nih.gov |
| NCI-MATCH Z1F (NCT02465060) | Solid Tumors with PIK3CA mutation | Refractory | 16% | 3.4 months | ascopubs.orgblog-ecog-acrin.org |
Phase III Trials: Following promising phase II results, several phase III trials were initiated, primarily in indolent non-Hodgkin's lymphoma (iNHL). The CHRONOS-3 trial (NCT02367040) was a randomized, double-blind study evaluating copanlisib plus rituximab versus placebo plus rituximab in patients with relapsed iNHL. clinicaltrials.govashpublications.org This study met its primary endpoint, demonstrating a significant improvement in progression-free survival for the copanlisib combination. ashpublications.org
Conversely, the CHRONOS-4 trial (NCT02626455), which investigated copanlisib in combination with standard immunochemotherapy (R-B or R-CHOP) in relapsed iNHL, did not show a clinical benefit over placebo plus immunochemotherapy and was associated with worse tolerability. ashpublications.org Another phase III study, CHRONOS-2 (NCT02369016), was a randomized, double-blind trial of copanlisib versus placebo in patients with rituximab-refractory iNHL. clinicaltrials.govbayer.com
CHRONOS-1, CHRONOS-2, CHRONOS-3, CHRONOS-4 Studies
The clinical development of this compound has been anchored by a series of pivotal trials known as the CHRONOS studies. These investigations have explored the efficacy of copanlisib as both a monotherapy and in combination with other agents across different lines of treatment for various indolent non-Hodgkin lymphoma (iNHL) subtypes.
CHRONOS-1
The CHRONOS-1 trial was a single-arm, phase II study that evaluated copanlisib monotherapy in patients with relapsed or refractory iNHL who had received at least two prior lines of therapy. researchgate.netnih.gov The study enrolled 142 patients with various iNHL subtypes, including follicular lymphoma (FL), marginal zone lymphoma (MZL), small lymphocytic lymphoma (SLL), and lymphoplasmacytoid lymphoma/Waldenström macroglobulinemia. ashpublications.org
CHRONOS-1 Efficacy Data
| Endpoint | Overall Population | Follicular Lymphoma (FL) | Marginal Zone Lymphoma (MZL) |
|---|---|---|---|
| Objective Response Rate (ORR) | 59.2% ashpublications.org | 58.7% ashpublications.org | 69.6% ashpublications.org |
| Complete Response (CR) Rate | 12% ashpublications.org | 14.4% ashpublications.org | 8.7% ashpublications.org |
| Median Progression-Free Survival (PFS) | 12.5 months ashpublications.org | 11.2 months ascopubs.org | 24.1 months ashpublications.org |
| Median Duration of Response (DOR) | 14.1 months ashpublications.org | 12.2 months ascopubs.org | 17.4 months ashpublications.org |
| Median Overall Survival (OS) | 42.6 months ashpublications.org | 46.3 months ascopubs.org | Not Reached ashpublications.org |
CHRONOS-2
The CHRONOS-2 study was a phase III, randomized, double-blind trial designed to evaluate the efficacy of copanlisib monotherapy against a placebo in patients with rituximab-refractory iNHL. clinicaltrials.govbayer.comresearchgate.net The trial has completed enrollment, but detailed efficacy results comparing the two arms have not been fully published. researchgate.net The study's primary outcome measures focus on safety and adverse events. clinicaltrials.gov
CHRONOS-3
The CHRONOS-3 trial was a phase III, randomized, double-blind, placebo-controlled study that investigated the efficacy of copanlisib in combination with rituximab versus placebo plus rituximab in patients with relapsed iNHL. lymphomahub.comnih.gov A total of 458 patients were randomized in a 2:1 ratio to receive either copanlisib plus rituximab or placebo plus rituximab. lymphomahub.comnih.gov
The study met its primary endpoint, demonstrating a significant improvement in progression-free survival for the copanlisib combination. lymphomahub.comnih.gov The median PFS for the copanlisib plus rituximab arm was 21.5 months, compared to 13.8 months for the placebo plus rituximab arm. nih.govonclive.com This represented a 48% reduction in the risk of disease progression or death. ascopubs.org
The ORR was also significantly higher in the copanlisib combination arm at 81%, with a 34% CR rate, compared to 48% and 15% in the placebo arm, respectively. researchgate.net The improved efficacy was observed across various iNHL subtypes, including follicular lymphoma, marginal zone lymphoma, and small lymphocytic lymphoma. onclive.com For patients with follicular or marginal zone lymphoma, the median PFS was 22.2 months with the copanlisib combination versus 15.4 months with placebo plus rituximab. ascopubs.org
CHRONOS-3 Efficacy Data (Copanlisib + Rituximab vs. Placebo + Rituximab)
| Endpoint | Copanlisib + Rituximab | Placebo + Rituximab |
|---|---|---|
| Median Progression-Free Survival (PFS) | 21.5 months nih.govonclive.com | 13.8 months nih.govonclive.com |
| Objective Response Rate (ORR) | 81% researchgate.net | 48% researchgate.net |
| Complete Response (CR) Rate | 34% researchgate.net | 15% researchgate.net |
| Median Duration of Response (DOR) | 23.9 months ascopubs.org | 17.9 months ascopubs.org |
CHRONOS-4
The CHRONOS-4 trial was a phase III, randomized, double-blind study that assessed the efficacy of adding copanlisib to standard immunochemotherapy (rituximab plus bendamustine or rituximab plus CHOP) in patients with relapsed iNHL. cancerresearchuk.orgnih.govhra.nhs.uk The study randomized 524 patients to either the copanlisib combination or placebo plus standard immunochemotherapy. cancerresearchuk.orgashpublications.org
CHRONOS-4 Efficacy Data (Copanlisib + Immunochemotherapy vs. Placebo + Immunochemotherapy)
| Endpoint | Copanlisib + Immunochemotherapy | Placebo + Immunochemotherapy |
|---|---|---|
| Median Progression-Free Survival (PFS) | 32.9 months ashpublications.orgnih.gov | 33.3 months ashpublications.orgnih.gov |
| Objective Response Rate (ORR) | No significant difference nih.gov | No significant difference nih.gov |
| Duration of Response (DOR) | No significant difference nih.gov | No significant difference nih.gov |
| Overall Survival (OS) | No significant difference nih.gov | No significant difference nih.gov |
Pharmacodynamics and Cellular Effects of Copanlisib Hydrochloride
On-Target PI3K Inhibitory Activity Confirmation
Copanlisib (B1663552) is a pan-class I PI3K inhibitor that demonstrates potent, selective, and ATP-competitive inhibition of PI3K isoforms. medkoo.commedchemexpress.com Its inhibitory activity is most pronounced against the PI3K-α and PI3K-δ isoforms, which are frequently overexpressed in malignant B-cells. wikipedia.orgdrugs.comdrugbank.com The on-target activity of copanlisib has been confirmed through its ability to inhibit the PI3K signaling pathway, which is often dysregulated in tumorigenesis and can contribute to resistance against various cancer treatments. medkoo.comncats.io
The half-maximal inhibitory concentration (IC50) values for copanlisib against the different PI3K isoforms are detailed in the table below, highlighting its potent activity. medkoo.comnih.govselleckchem.com
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 0.5 |
| PI3Kδ | 0.7 |
| PI3Kβ | 3.7 |
| PI3Kγ | 6.4 |
Modulation of pAKT-S473 and pS6 in Tumors
Copanlisib has been shown to modulate key downstream effectors of the PI3K pathway in tumor cells. Specifically, it inhibits the phosphorylation of AKT at serine 473 (pAKT-S473) and the phosphorylation of the ribosomal protein S6 (pS6). nih.govucl.ac.uk The phosphorylation of AKT is a critical step in the activation of the PI3K/AKT/mTOR signaling cascade, which promotes cell survival and proliferation. nih.gov By inhibiting pAKT-S473, copanlisib effectively disrupts this survival pathway. ucl.ac.ukfrontiersin.org
Studies have demonstrated that treatment with copanlisib leads to a reduction in the levels of both pAKT and pS6 in tumor biopsies from patients with lymphoma and solid tumors. ucl.ac.uk This provides direct evidence of the drug's on-target activity within the tumor microenvironment.
Inhibition of pAKT in Platelet-Rich Plasma
The pharmacodynamic effects of copanlisib can also be observed systemically through the analysis of biomarkers in platelet-rich plasma (PRP). Following administration of copanlisib, a sustained reduction in the levels of phosphorylated AKT (pAKT) in PRP has been reported. nih.gov This inhibition of pAKT in a readily accessible tissue like platelets serves as a valuable pharmacodynamic marker of PI3K pathway engagement by copanlisib. nih.gov
Dose-Dependent Inhibition of PI3K Pathway
The inhibitory effect of copanlisib on the PI3K pathway is dose-dependent. nih.gov Clinical studies have shown that a higher dose of copanlisib (0.8 mg/kg) results in greater inhibition of the PI3K pathway targets compared to a lower dose (0.4 mg/kg). ucl.ac.uknih.gov This dose-dependent inhibition is consistent with a higher number of objective responses observed in patients receiving the higher dose. ucl.ac.uk The correlation between copanlisib plasma exposure and changes in pharmacodynamic markers like plasma pAKT further supports the dose-dependent nature of its activity. ucl.ac.uknih.gov
Effects on Circulating Myeloid-Derived Suppressive Cells
Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that can suppress immune responses, particularly T-cell function, and are often found in increased numbers in cancer patients. nih.govnih.gov The PI3K pathway is implicated in the regulation of these immune-suppressive cells. While direct studies on the effect of copanlisib on MDSCs are emerging, the inhibition of the PI3K pathway, a key signaling node in immune cell function, suggests a potential for copanlisib to modulate the activity of MDSCs. Further research is needed to fully elucidate the specific effects of copanlisib on the various subsets of circulating MDSCs and their functional consequences in the context of cancer immunotherapy.
Drug Metabolism and Pharmacokinetic Profile of Copanlisib Hydrochloride
Absorption and Distribution
Following intravenous administration, copanlisib (B1663552) is introduced directly into the systemic circulation, bypassing absorption from the gastrointestinal tract. Its distribution throughout the body is extensive.
Peak Plasma Concentration (Cmax) and Area Under the Curve (AUC)
The exposure to copanlisib, as measured by its maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), demonstrates a predictable relationship with the administered dose. At a dose of approximately 0.8 mg/kg (which is roughly equivalent to the 60 mg recommended dose), the geometric mean Cmax at steady state is 463 ng/mL, with a range of 105 to 1670 ng/mL. drugbank.comrxlist.com The corresponding geometric mean for the AUC from time zero to 25 hours (AUC0-25h) is 1570 ng•hr/mL, with a range of 536 to 3410 ng•hr/mL. drugbank.comrxlist.com
| Parameter | Geometric Mean | Range | Standard Deviation |
|---|---|---|---|
| Cmax (ng/mL) | 463 | 105 - 1670 | 584 |
| AUC0-25h (ng•hr/mL) | 1570 | 536 - 3410 | 338 |
Linear Pharmacokinetics
Copanlisib exhibits linear pharmacokinetics, meaning that the Cmax and AUC increase in a manner that is proportional to the dose. drugbank.comrxlist.com This dose-proportionality has been observed over an absolute dose range of 5 to 93 mg. drugbank.comrxlist.com Furthermore, there is no evidence of time-dependency or accumulation of the drug with repeated dosing. drugbank.comrxlist.com
Plasma Protein Binding
In the bloodstream, copanlisib is moderately bound to plasma proteins, with an in vitro binding rate of 84.2%. drugbank.comrxlist.com The primary binding protein is albumin. rxlist.com The unbound, or free fraction, of copanlisib in plasma is approximately 15.8%. nih.govnih.gov This binding is not dependent on the concentration of the drug within the tested range. fda.gov The mean blood-to-plasma ratio is 1.7, indicating a higher concentration of copanlisib in blood cells compared to plasma. drugbank.comrxlist.com
Volume of Distribution (Vd)
Copanlisib has a large geometric mean volume of distribution (Vd) of 871 liters, with a range of 423 to 2150 liters. drugbank.comrxlist.comvulcanchem.com This substantial Vd indicates extensive distribution of the drug into the tissues outside of the plasma. vulcanchem.com Another study reported a volume of distribution of 1870 L. nih.gov
| Parameter | Value |
|---|---|
| Plasma Protein Binding | 84.2% |
| Primary Binding Protein | Albumin |
| Unbound Fraction | 15.8% |
| Geometric Mean Volume of Distribution (Vd) | 871 L |
| Range of Vd | 423 - 2150 L |
Biotransformation
Biotransformation, or metabolism, is the process by which the body chemically modifies a drug. For copanlisib, this occurs primarily in the liver.
Primary Metabolism by CYP3A4/5 (>90%)
The metabolism of copanlisib is predominantly carried out by the cytochrome P450 enzyme system, specifically the CYP3A isoforms (CYP3A4 and CYP3A5). rxlist.comdrugs.com These enzymes are responsible for over 90% of the drug's metabolism. rxlist.comdrugs.comnih.gov A smaller portion, less than 10%, is metabolized by CYP1A1. rxlist.comdrugs.comnih.gov The primary active metabolite, known as M1, is formed through this oxidative process and has pharmacological activity comparable to the parent drug. nih.govdrugs.com
Minor Metabolism by CYP1A1 (<10%)
While the primary metabolic pathway for copanlisib is through the cytochrome P450 3A (CYP3A) family of enzymes, a smaller fraction of its metabolism is handled by another enzyme. fda.govnih.gov Research indicates that less than 10% of copanlisib's metabolism is mediated by the cytochrome P450 1A1 (CYP1A1) enzyme. fda.govnih.govdrugbank.comdrugs.comnih.gov This dual-enzyme processing highlights the multiple metabolic routes the compound can take within the body. nih.gov
Elimination
The elimination of copanlisib from the body is characterized by its half-life, clearance rate, and the pathways through which it is excreted.
Terminal Half-Life
The terminal half-life of a drug is a measure of how long it takes for the concentration of the drug in the body to be reduced by half. For copanlisib, the geometric mean terminal elimination half-life is approximately 39.1 hours, with a reported range of 14.6 to 82.4 hours. fda.govdrugbank.comdrugs.com Another study involving healthy male volunteers reported a mean terminal half-life of 52.1 hours, with a range of 40.4 to 67.5 hours. nih.govnih.gov A separate phase I trial identified a terminal half-life of 38.2 hours. nih.gov
Clearance
Clearance refers to the rate at which a drug is removed from the body. The geometric mean clearance for copanlisib is 17.9 L/hr, with a range of 7.3 to 51.4 L/hr. fda.govdrugbank.com In a study with healthy volunteers, the total body clearance was found to be low at 24.8 L/h. nih.gov It has been noted that co-administration with a strong CYP3A inducer can increase the clearance of copanlisib. ascopubs.org
Impact of Patient Characteristics on Pharmacokinetics
A population pharmacokinetic analysis was conducted to determine if various patient characteristics influence how the body processes copanlisib. drugs.com The analysis revealed that factors such as age (ranging from 20 to 90 years), gender, race, smoking status, body weight, mild hepatic impairment, and mild to moderate renal impairment did not have a clinically significant effect on the pharmacokinetics of copanlisib. drugs.com However, the main covariate effect was related to body weight, which was found to influence the clearance and central volume of distribution of the drug. sci-hub.se Studies in patients with moderate to severe hepatic impairment or severe renal impairment have not been conducted. drugs.comtandfonline.com
Interactive Data Tables
Pharmacokinetic Parameters of Copanlisib Hydrochloride
| Parameter | Value | Range |
| Terminal Half-Life | 39.1 hours (geometric mean) fda.govdrugbank.comdrugs.com | 14.6 - 82.4 hours fda.govdrugbank.comdrugs.com |
| 52.1 hours (mean) nih.gov | 40.4 - 67.5 hours nih.gov | |
| 38.2 hours nih.gov | ||
| Clearance | 17.9 L/hr (geometric mean) fda.govdrugbank.com | 7.3 - 51.4 L/hr fda.govdrugbank.com |
| 24.8 L/h (mean) nih.gov | ||
| Excretion | ||
| Feces | 64% of administered dose drugbank.comnih.govnih.gov | |
| Urine | 22% of administered dose drugbank.comnih.govnih.gov | |
| Unchanged in Feces | ~30% of administered dose drugbank.comnih.gov | |
| Unchanged in Urine | ~15% of administered dose drugbank.comnih.gov |
Metabolism of this compound
| Enzyme | Contribution to Metabolism | Metabolite | Pharmacological Activity |
| CYP3A | >90% fda.govnih.govdrugbank.comdrugs.com | M1 | Comparable to parent compound fda.govdrugbank.comdrugs.com |
| CYP1A1 | <10% fda.govnih.govdrugbank.comdrugs.com |
Mechanisms of Resistance to Copanlisib Hydrochloride
Intrinsic Resistance Mechanisms
Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to a drug, even before its administration. The effectiveness of phosphatidylinositol 3-kinase (PI3K) inhibitors can be limited by intrinsic adaptive responses, also known as compensatory mechanisms or feedback loops, which reactivate the PI3K pathway or subsidiary pathways following inhibition. nih.gov
The PI3K pathway is a well-established signaling network that promotes cellular survival and is implicated in the development of resistance to chemotherapy. nih.gov In some cancers, intrinsic resistance to PI3K inhibitors may be mediated by the loss of expression of the tumor suppressor PTEN or by altered expression of various signaling proteins such as RSK3/4, PIM, AXL, FOXM1, NOTCH, c-MYC, and CDK4/6. nih.gov The presence of KRAS mutations can also contribute to this inherent resistance. nih.gov
Furthermore, the expression profile of PI3K isoforms can influence drug sensitivity. While copanlisib (B1663552) is a pan-class I PI3K inhibitor, it shows preferential activity against the PI3Kα and PI3Kδ isoforms. nih.govdrugbank.com In some B-cell non-Hodgkin lymphoma (B-NHL) subtypes, an upregulation of alternative isoforms in response to more selective PI3Kδ inhibition has been observed as a resistance mechanism. nih.govascopubs.org The broader targeting profile of copanlisib may offer an advantage in situations where tumor survival is not solely dependent on the PI3Kδ isoform. nih.gov
Acquired Resistance Mechanisms
Acquired resistance develops in tumor cells as a result of drug exposure, leading to a relapse in patients who initially responded to treatment. researchgate.netaacrjournals.org For copanlisib, several mechanisms of acquired resistance have been identified through preclinical research, particularly in lymphoma models. researchgate.netresearchgate.netnih.govresearchgate.netnih.gov
One mechanism of resistance to targeted therapies involves the downregulation of the drug's molecular target. researchgate.netresearchgate.netnih.gov While this is a well-documented phenomenon for agents like rituximab (B1143277), where cells decrease the expression of the CD20 antigen, the principle also applies to PI3K inhibitors. nih.gov Resistance to PI3Kδ inhibitors can involve the upregulation of the targeted p110 isoform or an alternative isoform to bypass the drug's effect. ashpublications.org For instance, a high ratio of p110α to p110δ expression has been shown to identify resistance to the PI3Kδ-specific inhibitor idelalisib (B1684644) in mantle cell lymphoma. ashpublications.org
Antigen escape is a mechanism whereby cancer cells reduce their visibility to the immune system. researchgate.netresearchgate.netnih.gov In laboratory models of marginal zone lymphoma (MZL) that acquired resistance to copanlisib, gene expression analysis revealed a significant decrease in the expression of genes responsible for antigen presentation, specifically the Human Leukocyte Antigen (HLA) genes. researchgate.netaacrjournals.orgnih.gov Flow cytometry analysis of these resistant cells also confirmed a reduced surface expression of key B-cell antigens, including CD20 and CD81, as well as the adhesion molecule CD49d (ITGA4). researchgate.netaacrjournals.org This reduction in surface markers suggests that the resistant cells are less recognizable by immune effector cells, allowing them to evade an immune attack.
The tumor microenvironment plays a critical role in drug resistance, and this includes the development of an immunosuppressive state characterized by T-cell exhaustion. researchgate.netresearchgate.netnih.gov The PI3K pathway is known to be involved in regulating immune responses. aacrjournals.org Loss of the tumor suppressor PTEN, a key negative regulator of the PI3K pathway, can lead to increased expression of Programmed Death-Ligand 1 (PD-L1), which binds to the PD-1 receptor on T-cells to inhibit their function. biorxiv.org While copanlisib has shown immunomodulatory activity and can help overcome resistance to immune checkpoint inhibitors (ICIs) in preclinical models, the upregulation of PD-L1 and subsequent T-cell exhaustion remains a potential mechanism of resistance. aacrjournals.orgresearchgate.net Studies combining copanlisib with the PD-1 inhibitor nivolumab (B1139203) have demonstrated a decrease in T-cell exhaustion markers, suggesting this combination may reverse this resistance phenotype. ashpublications.org
A primary mechanism of acquired resistance to copanlisib involves the cancer cells rewiring their signaling networks to bypass the PI3K inhibition. researchgate.netnih.gov Detailed studies on copanlisib-resistant MZL cell lines have identified the upregulation of several alternative pro-survival signaling pathways. researchgate.netaacrjournals.org These include the Cytokine, NF-κB, MAPK, and JAK-STAT signaling cascades. researchgate.netaacrjournals.orgnih.gov
Specifically, the upregulation of interleukin-6 (IL-6) has been shown to confer resistance to copanlisib by activating the STAT3 or STAT5 pathways. researchgate.netashpublications.org In resistant MZL cells, increased surface expression of the chemokine receptor CXCR4 was also identified; importantly, the addition of a CXCR4 inhibitor was able to overcome the resistance to copanlisib, highlighting this as a key escape pathway. researchgate.netnih.gov Furthermore, these resistant cells showed increased expression of anti-apoptotic regulators like CD44 and JUN. researchgate.netaacrjournals.orgnih.gov
The table below summarizes the key molecular changes observed in copanlisib-resistant MZL cells. researchgate.netaacrjournals.org
| Pathway/Function | Upregulated Genes/Proteins | Downregulated Genes/Proteins |
|---|---|---|
| Cytokine Signaling | IL1A, IL1B, CXCR4 | |
| NF-κB Signaling | LTA, TNF | |
| MAPK Signaling | RASGRP4, RASGRP2 | |
| JAK-STAT Signaling | STAT3, JAK3 | |
| Apoptosis Regulation | CD44, JUN | |
| Antigen Presentation | HLAs | |
| Cell Adhesion | ITGA4 (CD49d), ITGB1 | |
| Interferon Response | PARP12, GBP6 |
Interestingly, these alterations can lead to broad cross-resistance. Copanlisib-resistant cell lines also demonstrated significantly decreased sensitivity to other PI3K inhibitors like duvelisib (B560053) and idelalisib, the BTK inhibitor ibrutinib (B1684441), and the BCL2-inhibitor venetoclax (B612062). researchgate.netaacrjournals.org
| Inhibitor | Target | Increase in IC50 in Copanlisib-Resistant Cells |
|---|---|---|
| Duvelisib | PI3K | ~50-fold |
| Ibrutinib | BTK | ~15-fold |
| Idelalisib | PI3K | ~5-fold |
| Venetoclax | BCL2 | Resistant |
The development of mutations in the drug's binding site on its target protein is a well-established mechanism of acquired resistance for many kinase inhibitors. researchgate.netresearchgate.netnih.gov For example, the C481S mutation in BTK is a major cause of resistance to the irreversible inhibitor ibrutinib. nih.govresearchgate.net In the context of PI3K inhibitors, activating mutations in the PIK3CA gene have been reported in patients who became resistant to a p110α-specific inhibitor. ashpublications.org
While this mechanism is theoretically possible for copanlisib, specific mutations in the PI3K isoforms that prevent copanlisib binding have not been as extensively documented in clinical or preclinical settings compared to other targeted agents. nih.gov However, given the precedent with other kinase inhibitors, it remains a potential, albeit less commonly reported, mechanism of resistance. nih.govnih.gov
Upregulation of Cytokine Signaling (e.g., IL1A, IL1B, CXCR4)
A significant mechanism of acquired resistance to copanlisib involves the upregulation of cytokine signaling pathways. researchgate.netaacrjournals.org Studies on marginal zone lymphoma (MZL) cell lines made resistant to copanlisib revealed increased gene expression of several cytokines and their receptors, including Interleukin-1 alpha (IL1A), Interleukin-1 beta (IL1B), and the chemokine receptor CXCR4. researchgate.netaacrjournals.orgeortc.org
The IL-1 family of cytokines are potent mediators of inflammation and are involved in a wide range of cellular responses through the activation of signaling cascades like NF-κB. nih.govmdpi.com Upregulation of IL1A and IL1B suggests a mechanism where the tumor cells create an inflammatory microenvironment that promotes survival signals, thereby bypassing the inhibitory effects of copanlisib.
Furthermore, increased expression of CXCR4, a receptor for the chemokine CXCL12, is a critical factor. researchgate.net The CXCL12/CXCR4 signaling axis is known to be involved in tumor cell migration, homing, and survival. mdpi.com In copanlisib-resistant MZL cells, the surface expression of CXCR4 was confirmed to be elevated. researchgate.netaacrjournals.org Crucially, the addition of a CXCR4 inhibitor was able to overcome this resistance, highlighting the functional importance of this pathway. researchgate.netaacrjournals.orgeortc.org This suggests that targeting CXCR4 could be a viable strategy to resensitize tumors to copanlisib. researchgate.net
Activation of NFκB (e.g., LTA, TNF)
Concurrent with the upregulation of cytokine signaling, the activation of the Nuclear Factor kappa B (NFκB) pathway is another prominent feature of copanlisib resistance. researchgate.netnih.gov In copanlisib-resistant MZL cell lines, gene expression analysis showed an upregulation of NFκB-related genes, such as Lymphotoxin Alpha (LTA) and Tumor Necrosis Factor (TNF). researchgate.netaacrjournals.orgeortc.org
The NFκB pathway is a crucial regulator of immune and inflammatory responses, and its activation is a well-established driver of cell survival, proliferation, and resistance to therapy in various cancers. The upregulation of LTA and TNF, which are potent activators of the NFκB pathway, indicates that resistant cells utilize this pro-survival signaling cascade to counteract the effects of PI3K inhibition by copanlisib. researchgate.net This activation can be triggered by the aforementioned cytokines, creating a feedback loop that sustains a resistant state. researchgate.net
Activation of MAPK (e.g., RASGRP4, RASGRP2)
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that becomes activated in copanlisib-resistant cells. researchgate.netnih.gov Transcriptome analysis of resistant MZL cells has shown the upregulation of genes such as RASGRP4 and RASGRP2. researchgate.netaacrjournals.orgeortc.org
These genes encode for Ras Guanine Nucleotide Releasing Proteins, which are key activators of Ras GTPases, central players in the MAPK signaling cascade. nih.gov The RAS/MAPK pathway regulates fundamental cellular processes, including proliferation and survival. nih.gov Its activation provides a bypass mechanism that allows cancer cells to continue to proliferate despite the blockade of the PI3K pathway by copanlisib. nih.gov This finding is consistent with broader observations that activation of the MAPK pathway is a common mechanism of resistance to PI3K inhibitors in various cancers. frontiersin.org
Activation of JAK-STAT Pathways (e.g., STAT3, JAK3)
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is also implicated in resistance to copanlisib. researchgate.netnih.gov Gene expression profiling of resistant MZL cells has revealed the upregulation of key components of this pathway, including STAT3 and JAK3. researchgate.netaacrjournals.orgeortc.org
The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a pivotal role in cell proliferation, survival, and differentiation. dovepress.comfrontiersin.org Aberrant activation of STAT3, in particular, is frequently observed in various cancers and is associated with tumorigenesis and therapy resistance. dovepress.comnih.gov Studies have shown that cytokines like IL-6 can activate the STAT3 pathway, leading to resistance against PI3K inhibitors. nih.govnih.govresearchgate.net The upregulation of JAK3 and STAT3 in copanlisib-resistant cells suggests that this pathway provides a crucial alternative survival signal, compensating for the inhibition of PI3K signaling. researchgate.netnih.gov
Upregulation of Negative Regulators of Apoptosis (e.g., CD44, JUN)
A key outcome of the activation of these resistance pathways is the inhibition of apoptosis, or programmed cell death. Copanlisib-resistant cells exhibit an upregulation of genes that negatively regulate apoptosis, such as CD44 and JUN. researchgate.netaacrjournals.orgeortc.org
JUN is a component of the AP-1 transcription factor, which can regulate the expression of various genes involved in cell survival and proliferation. CD44, a cell-surface glycoprotein, is involved in cell-cell and cell-matrix interactions and has been linked to cancer stem cell properties and resistance to apoptosis. uu.nl The increased expression of these anti-apoptotic regulators creates a cellular environment that is non-permissive to cell death, even in the presence of a potent therapeutic agent like copanlisib. oaepublish.com This resistance to apoptosis is a hallmark of cancer progression and a significant hurdle in treatment. oaepublish.com Consistent with the overexpression of these anti-apoptotic genes, these resistant cells also showed resistance to the BCL2 inhibitor venetoclax. researchgate.netaacrjournals.org
Cross-Resistance to Other PI3K and BTK Inhibitors
An important clinical implication of the described resistance mechanisms is the development of cross-resistance to other targeted therapies. researchgate.net MZL cell lines that acquired resistance to copanlisib also demonstrated decreased sensitivity to other PI3K inhibitors, including idelalisib and duvelisib. researchgate.netaacrjournals.org
Furthermore, these copanlisib-resistant cells showed a notable decrease in sensitivity to the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib. researchgate.netaacrjournals.orgeortc.org This suggests that the signaling pathways activated to bypass copanlisib, such as the MAPK and NFκB pathways, can also confer resistance to inhibitors targeting other nodes in the B-cell receptor signaling cascade. This phenomenon highlights the adaptability of cancer cells and the challenge of sequential targeted therapies.
Table 1: Observed Cross-Resistance in Copanlisib-Resistant MZL Cells
| Inhibitor | Target | Fold Increase in IC50 |
|---|---|---|
| Duvelisib | PI3K | 50-fold |
| Ibrutinib | BTK | 15-fold |
| Idelalisib | PI3K | 5-fold |
Data derived from studies on copanlisib-resistant VL51 MZL cell lines. researchgate.netaacrjournals.org
Feedback Activation of Alternative Pathways
A broader mechanism contributing to resistance to PI3K inhibitors, including copanlisib, is the feedback activation of alternative signaling pathways. researchgate.net When a specific pathway like PI3K is blocked, cancer cells can adapt by reactivating the same pathway through feedback loops or by upregulating parallel survival pathways. ashpublications.org
For instance, inhibition of the PI3K pathway can sometimes lead to the compensatory activation of the MAPK or other signaling cascades. nih.govaacrjournals.org Studies have noted that resistance to PI3K inhibitors can arise from the feedback activation of pathways such as MEK and Wnt/β-catenin signaling. aacrjournals.org While some patients may benefit significantly from PI3K inhibitors, a substantial number can develop resistance due to these adaptive responses, which may also involve treatment-emergent mutations. researchgate.net This highlights the dynamic nature of cancer cell signaling and the need for combination therapies that can block both the primary target and the compensatory resistance pathways.
Adaptive Tumor Responses
Adaptive resistance to copanlisib hydrochloride involves the intrinsic ability of tumor cells to adjust their signaling networks to overcome the inhibitory effects of the drug. bmj.comresearchgate.net This often leads to the reactivation of the PI3K/AKT/mTOR pathway or the activation of alternative survival pathways, ultimately limiting the long-term efficacy of the treatment. researchgate.netunimi.it
One of the primary adaptive mechanisms is the reactivation of the PI3K pathway itself through various feedback loops. mdpi.com Inhibition of PI3K can lead to the compensatory upregulation of upstream receptor tyrosine kinases (RTKs) such as IGF-1R, IR, and HER3. unimi.it This upregulation can be mediated by the transcription factor FOXO, which becomes active upon the inhibition of its suppressor, AKT. unimi.it The activated RTKs can then restimulate the PI3K pathway, mitigating the effect of copanlisib. unimi.it
Furthermore, tumor cells can develop a dependency on different PI3K isoforms. For instance, in the context of PTEN loss, resistance to p110α-selective inhibitors has been associated with a switch to p110β dependency, which restores PI3K signaling. unimi.it Although copanlisib is a pan-class I PI3K inhibitor, differential sensitivity and potential for isoform switching remain areas of investigation. aacrjournals.orgnih.gov In some cases, prolonged treatment with a PI3K inhibitor can lead to the upregulation of the mTOR pathway, as observed in patient-derived xenograft (PDX) models of urothelial carcinoma. bmj.com
Another significant adaptive response is the activation of parallel signaling pathways that can bypass the need for PI3K signaling for cell survival and proliferation. mdpi.com The MAPK pathway is a key compensatory route that has been implicated in resistance to PI3K inhibitors. researchgate.netunimi.it
Research has also pointed to the role of apoptosis regulation in adaptive resistance. For example, the protein PUMA, which is induced by copanlisib through FoxO3a, plays a role in apoptosis. A deficiency in PUMA has been shown to reduce the apoptotic effects of copanlisib. researchgate.net
Clinical and preclinical studies are actively investigating these adaptive resistance mechanisms. For instance, a clinical trial in metastatic triple-negative breast cancer is designed to analyze pre- and post-treatment biopsies to identify changes in gene expression and proteomics associated with intrinsic and adaptive resistance to a combination therapy including copanlisib. cancer.govucbraid.orgclinicaltrials.gov
Table 1: Key Adaptive Tumor Responses to this compound
| Mechanism | Description | Key Molecules/Pathways Involved | References |
|---|---|---|---|
| PI3K Pathway Reactivation | Compensatory mechanisms that restore signaling through the PI3K/AKT/mTOR pathway despite the presence of the inhibitor. | IGF-1R, IR, HER3, FOXO, p110β, mTOR | bmj.comunimi.itmdpi.com |
| Bypass Signaling Pathways | Activation of alternative signaling cascades that promote cell survival and proliferation independently of the PI3K pathway. | MAPK pathway | researchgate.netunimi.it |
| Apoptosis Regulation | Alterations in the apoptotic machinery that allow tumor cells to evade drug-induced cell death. | PUMA, FoxO3a | researchgate.net |
Contributions of the Tumor Microenvironment
The tumor microenvironment (TME) plays a critical role in mediating resistance to this compound by providing a supportive niche that protects cancer cells from the drug's effects. biorxiv.org The TME is a complex ecosystem composed of various cell types, including stromal cells, immune cells, and the extracellular matrix (ECM), as well as signaling molecules that can collectively contribute to therapeutic resistance. researchgate.net
Interactions between lymphoma cells and bone marrow stromal cells (BMSCs) within the TME have been shown to be particularly important in conferring resistance to PI3K inhibitors like copanlisib. biorxiv.org In B-cell non-Hodgkin lymphoma (B-NHL), BMSCs can modulate lymphoma cell growth and decrease their sensitivity to copanlisib. biorxiv.org This protective effect is thought to be mediated by soluble factors secreted by the stromal cells. Studies using 3D co-culture models have identified proteins such as IGFBP-3, Serpin E1, and PTX-3 as potential mediators of this resistance. biorxiv.org
The TME also influences the immune response to tumors, and copanlisib has demonstrated immunomodulatory effects. aacrjournals.orgresearchgate.net It can impact various immune cell populations within the TME. For instance, copanlisib has been shown to decrease the infiltration of regulatory T-cells (Tregs), which are immunosuppressive, and M2 phenotype tumor-associated macrophages. researchgate.net It can also induce CD8 T-cell infiltration and increase the expression of molecules involved in antigen presentation, such as MHC-I and MHC-II on dendritic cells. bmj.com
Furthermore, the PI3K pathway itself is involved in the regulation of the TME. For example, PI3Kδ inhibition can disrupt the production of cytokines like IL-6 and IL-10 and interfere with CXCR12-mediated chemotaxis, which is crucial for the trafficking of lymphoma cells to protective niches. nih.gov In bladder cancer models, copanlisib has been observed to downregulate the TGF-β pathway, which is known to suppress T-cell infiltration into tumors. bmj.com
The immunosuppressive nature of the TME can also contribute to resistance to therapies that rely on an anti-tumor immune response. mdpi.com The TME can harbor immunosuppressive cells like myeloid-derived suppressor cells (MDSCs), which are associated with resistance to immune checkpoint inhibitors. researchgate.net Copanlisib has been shown to decrease the number of circulating MDSCs. aacrjournals.org The interplay between copanlisib and the immune components of the TME is an active area of research, with clinical trials exploring the combination of copanlisib with immune checkpoint inhibitors to overcome resistance. aacrjournals.orgclinicaltrials.govclinicaltrials.gov
Table 2: Contributions of the Tumor Microenvironment to this compound Resistance
| Component of TME | Mechanism of Resistance/Interaction | Key Molecules/Cell Types Involved | References |
|---|---|---|---|
| Bone Marrow Stromal Cells (BMSCs) | Secretion of protective factors that reduce lymphoma cell sensitivity to copanlisib. | IGFBP-3, Serpin E1, PTX-3 | biorxiv.org |
| Immune Cells | Modulation of anti-tumor immunity. Copanlisib can decrease immunosuppressive cells and enhance antigen presentation. | Tregs, M2 Macrophages, CD8 T-cells, Dendritic Cells, MDSCs | bmj.comaacrjournals.orgresearchgate.net |
| Signaling Pathways | Downregulation of immunosuppressive signaling pathways within the TME. | TGF-β pathway | bmj.com |
| Cytokines and Chemokines | Disruption of cytokine production and chemokine-mediated cell trafficking to protective niches. | IL-6, IL-10, CXCR12 | nih.gov |
Combination Therapy Strategies with Copanlisib Hydrochloride
Rationale for Combination Approaches
Copanlisib (B1663552) hydrochloride, a potent inhibitor of phosphoinositide 3-kinase (PI3K) with predominant activity against the PI3K-α and PI3K-δ isoforms, is the subject of extensive research in combination with other anticancer agents. nih.govaacr.org The rationale for these combination strategies is multifactorial, aiming to enhance therapeutic efficacy, overcome resistance, and broaden the spectrum of activity. nih.govoncotarget.comoncotarget.com
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, survival, and metabolism in cancer. aacrjournals.org Its aberrant activation is a common feature in many malignancies and plays a significant role in resistance to various therapies, including chemotherapy and targeted agents. aacrjournals.org By targeting the PI3K pathway, copanlisib can disrupt these fundamental cellular processes in cancer cells. nih.gov
Preclinical studies have indicated that the activation of the PI3K pathway can contribute to resistance to standard treatments. aacr.org Therefore, combining copanlisib with other therapeutic modalities presents a logical approach to potentially restore or enhance sensitivity to treatment. Furthermore, the immunomodulatory effects of copanlisib, which can alter the tumor microenvironment, provide a strong basis for combinations with immune checkpoint inhibitors. aacrjournals.org
Investigations into combination therapies are ongoing across a range of hematologic malignancies and solid tumors. nih.govtargetedonc.com These studies aim to identify synergistic interactions that lead to improved patient outcomes. ashpublications.orgnih.gov The overarching goal is to develop more effective and durable treatment regimens by simultaneously targeting multiple oncogenic pathways or by modulating the patient's immune response against the tumor. aacrjournals.orgclinicaltrials.gov
Synergistic Effects with Other Therapeutic Agents
The combination of copanlisib with standard chemotherapy regimens has been explored to improve outcomes in various cancers.
Eribulin (B193375): In metastatic triple-negative breast cancer (TNBC), a setting with limited treatment options, the combination of copanlisib and eribulin is under investigation. cancer.govclinicaltrials.govascopubs.org Preclinical data from patient-derived xenograft models showed that the combination resulted in enhanced tumor growth inhibition compared to either drug alone, irrespective of PI3K pathway mutation status. ascopubs.orgaacrjournals.org This enhanced effect is attributed to copanlisib's ability to reduce PI3K signaling and enhance eribulin-induced mitotic arrest and apoptosis. aacrjournals.org A phase I/II clinical trial is currently evaluating the safety and efficacy of this combination in patients with metastatic TNBC. cancer.govclinicaltrials.govascopubs.org
Table 1: Clinical Trials of Copanlisib in Combination with Chemotherapy
| Trial Identifier | Combination | Cancer Type | Phase | Key Findings/Objectives |
|---|---|---|---|---|
| NCT04263584 | Copanlisib + R-CHOP | Diffuse Large B-Cell Lymphoma (DLBCL) | II | To evaluate the efficacy and safety of the combination in previously untreated DLBCL. clinicaltrials.govmycancergenome.org |
| CHRONOS-4 (NCT02626455) | Copanlisib + R-CHOP or R-B | Relapsed Indolent B-cell Lymphoma | III | Investigated the safety and efficacy of copanlisib with standard immunochemotherapy. nih.govclinicaltrials.gov |
| FIL_Copa-RB | Copanlisib + Rituximab (B1143277) + Bendamustine (B91647) | Relapsed/Refractory DLBCL | II | Showed an overall response rate of 24.3% but was terminated early due to limited efficacy and safety concerns. nih.gov |
| NCT03235422 | Copanlisib + Eribulin | Metastatic Triple-Negative Breast Cancer | I/II | To determine the safety, tolerability, and efficacy of the combination. cancer.govclinicaltrials.gov |
Preclinical models have suggested a synergistic effect between copanlisib and immune checkpoint inhibitors, providing a rationale for their clinical combination. aacrjournals.org
Anti-PD-1/PD-L1: The rationale for combining copanlisib with anti-PD-1/PD-L1 therapies stems from the potential of PI3K inhibition to modulate the tumor microenvironment and enhance anti-tumor immunity. aacrjournals.org By targeting PI3K, copanlisib may help to overcome resistance to immune checkpoint blockade. onclive.com A phase Ib trial is also exploring copanlisib in combination with nivolumab (B1139203) and ipilimumab in patients with advanced solid tumors or lymphoma. mdanderson.org
Table 2: Clinical Trials of Copanlisib in Combination with Immune Checkpoint Inhibitors
| Trial Identifier | Combination | Cancer Type | Phase | Key Findings/Objectives |
|---|---|---|---|---|
| NCT02535257 | Copanlisib + Nivolumab | Advanced Solid Tumors | Ib | Well-tolerated with preliminary antitumor activity; observed immunomodulatory effects. aacrjournals.org |
| NCT03711058 | Copanlisib + Nivolumab | Microsatellite Stable Colorectal Cancer | I/IIa | Durable responses observed, particularly in PIK3CA-mutated cohort. onclive.comonclive.com |
| NCT03533056 | Copanlisib + Nivolumab | Richter's Transformation or Transformed Non-Hodgkin Lymphoma | I | Overall response rate of 47%. ashpublications.org |
| NCI10145 | Copanlisib + Nivolumab ± Ipilimumab | Advanced Solid Tumors or Lymphoma | Ib | To evaluate the safety and optimal dosing of the combinations. mdanderson.org |
The combination of copanlisib with the BCL-2 inhibitor venetoclax (B612062) has shown significant synergistic activity in preclinical models of B-cell and T-cell lymphomas. ashpublications.orgnih.gov
In vitro studies demonstrated that the combination of copanlisib and venetoclax was highly synergistic in inhibiting cell viability in various lymphoma cell lines. ashpublications.orgnih.gov This synergy was most pronounced when the two drugs were administered concurrently. ashpublications.org Mechanistically, the combination leads to increased apoptosis, which is associated with the downregulation of anti-apoptotic proteins like BCL-XL and MCL1. ashpublications.org
In a xenograft model of marginal zone lymphoma, the combination of copanlisib and venetoclax resulted in improved antitumor activity compared to either agent alone. nih.gov Similarly, in models of diffuse large B-cell lymphoma (DLBCL), particularly those dependent on B-cell receptor signaling and with genetic alterations in BCL2, the combination of copanlisib and venetoclax demonstrated synergistic effects both in vitro and in vivo. nih.govresearchgate.net These findings have led to the initiation of a clinical trial to evaluate this combination in patients with relapsed or refractory B-cell non-Hodgkin lymphoma. clinicaltrials.gov
Table 3: Preclinical and Clinical Findings for Copanlisib and Venetoclax Combination
| Model/Study | Cancer Type | Key Findings | Reference |
|---|---|---|---|
| In vitro cell lines | B-cell and T-cell Lymphomas | Synergistic inhibition of cell viability. | ashpublications.orgnih.gov |
| Xenograft model | Marginal Zone Lymphoma | Improved antitumor activity with the combination. | nih.gov |
| In vitro and in vivo models | Diffuse Large B-cell Lymphoma | Synergistic activity in BCR-dependent DLBCL with BCL2 alterations. | nih.govresearchgate.net |
| Clinical Trial (NCT03956805) | Relapsed/Refractory B-cell NHL | Phase I trial to establish the maximum tolerated dose and recommended phase II dose. | clinicaltrials.gov |
The combination of copanlisib with ABL tyrosine kinase inhibitors (TKIs) has been investigated as a strategy to overcome resistance in Philadelphia chromosome-positive (Ph-positive) leukemias. nih.govoncotarget.comoncotarget.comnih.gov
In preclinical studies using BCR-ABL-positive leukemia cells, the combination of copanlisib with imatinib (B729) or ponatinib (B1185) synergistically inhibited cell growth to a greater extent than either drug alone. nih.gov This enhanced effect was also observed in cells harboring the T315I mutation, a common mechanism of resistance to ABL TKIs. oncotarget.comnih.gov Furthermore, in a mouse allograft model, the combination of ponatinib and copanlisib reduced tumor volume and increased survival. nih.govoncotarget.comnih.gov The rationale for this synergy lies in the ability of copanlisib to inhibit the PI3K pathway, which is aberrantly activated in these leukemias and contributes to cell survival and proliferation. nih.govoncotarget.comoncotarget.comnih.gov Copanlisib was also shown to overcome the protective effects of the bone marrow microenvironment, which can contribute to TKI resistance. nih.govoncotarget.comnih.gov These findings suggest that co-treatment with copanlisib and an ABL TKI could be a powerful therapeutic strategy for patients with Ph-positive leukemia, including those with resistance mutations. nih.govoncotarget.comoncotarget.comnih.gov
Table 4: Preclinical Findings for Copanlisib and ABL TKI Combination
| ABL TKI | Cancer Model | Key Findings | Reference |
|---|---|---|---|
| Imatinib | BCR-ABL-positive leukemia cells | Synergistic inhibition of cell growth. | nih.gov |
| Nilotinib | BCR-ABL-positive leukemia cells | Investigated as part of a combination therapy strategy. | nih.govoncotarget.comnih.gov |
| Ponatinib | BCR-ABL-positive leukemia cells (including T315I mutant) | Synergistic inhibition of cell growth; reduced tumor volume and increased survival in a mouse model. | nih.govoncotarget.comnih.gov |
Activation of the PI3K pathway is a known mechanism of resistance to anti-HER2 therapies in breast cancer. nih.govnih.gov This provides a strong rationale for combining copanlisib with HER2 inhibitors.
Trastuzumab: A phase Ib trial ("PantHER") evaluated the combination of copanlisib and trastuzumab in patients with advanced, pre-treated HER2-positive breast cancer. nih.govnih.gov The study found the combination to be safe and tolerable, with preliminary evidence of clinical activity, as 50% of participants achieved stable disease for at least 16 weeks. nih.govnih.gov Preclinical studies had previously shown this combination to be synergistic in HER2 therapy-resistant cell lines. nih.gov
Trastuzumab Emtansine (T-DM1): A phase Ib trial is currently underway to evaluate the combination of copanlisib with T-DM1 in patients with unresectable locally advanced or metastatic HER2-positive breast cancer who have been previously treated with trastuzumab and a taxane. clinicaltrials.gov
Pertuzumab: A phase Ib/II trial is designed to investigate the addition of copanlisib to dual HER2-targeted therapy with trastuzumab and pertuzumab after initial induction treatment in patients with HER2-positive metastatic breast cancer harboring PIK3CA or PTEN mutations. aacrjournals.org
While no direct studies combining copanlisib and lapatinib (B449) were found in the search results, the overarching principle of targeting the PI3K pathway to overcome resistance to HER2 inhibitors would logically extend to this combination as well.
Table 5: Clinical Trials of Copanlisib in Combination with HER2-Inhibitors
| Trial Identifier | Combination | Cancer Type | Phase | Key Findings/Objectives |
|---|---|---|---|---|
| PantHER (NCT02705859) | Copanlisib + Trastuzumab | Advanced HER2-positive Breast Cancer | Ib | Established a safe dosing strategy and showed preliminary clinical activity. nih.govnih.gov |
| NCT03672198 | Copanlisib + Trastuzumab Emtansine (T-DM1) | Advanced HER2-positive Breast Cancer | Ib | To evaluate the safety and optimal dosing of the combination. clinicaltrials.gov |
| NCT04222105 | Copanlisib + Trastuzumab + Pertuzumab | HER2-positive Metastatic Breast Cancer with PIK3CA or PTEN mutations | Ib/II | To evaluate the addition of copanlisib to dual HER2 therapy. aacrjournals.org |
Other Kinase Inhibitors (e.g., ABL Tyrosine Kinase Inhibitors like Imatinib, Nilotinib, Ponatinib)
Clinical Trials Exploring Combination Therapies
The therapeutic potential of copanlisib hydrochloride is being extensively investigated in combination with other established and novel anti-cancer agents. These combination strategies aim to enhance efficacy, overcome resistance mechanisms, and broaden the applicability of copanlisib across various malignancies. This section details the research findings from key clinical trials evaluating this compound in combination regimens.
CHRONOS-3 (Copanlisib + Rituximab)
The CHRONOS-3 trial was a pivotal phase III, multicenter, double-blind, randomized, placebo-controlled study designed to assess the efficacy and safety of copanlisib in combination with rituximab for patients with relapsed indolent non-Hodgkin lymphoma (iNHL). nih.govresearchgate.net Patients enrolled had relapsed after one or more prior rituximab-containing therapies. cancernetwork.com The study population included patients with various iNHL subtypes, including follicular lymphoma (FL), marginal zone lymphoma (MZL), small lymphocytic lymphoma (SLL), and lymphoplasmacytic lymphoma/Waldenström macroglobulinemia (LPL/WM). aacr.orgwiley.com
The trial successfully met its primary endpoint, demonstrating a statistically significant improvement in progression-free survival (PFS). cancernetwork.comaacr.orgwiley.comlymphomahub.com At a median follow-up of 19.2 months, the combination of copanlisib and rituximab resulted in a median PFS of 21.5 months, compared to 13.8 months for the placebo plus rituximab group. nih.govoncpracticemanagement.combjh.be This represented a 48% reduction in the risk of disease progression or death. aacr.orgoncpracticemanagement.com
CHRONOS-3 Efficacy Results
| Endpoint | Copanlisib + Rituximab | Placebo + Rituximab | Hazard Ratio (95% CI) | p-value |
|---|---|---|---|---|
| Median Progression-Free Survival | 21.5 months nih.govoncpracticemanagement.com | 13.8 months nih.govoncpracticemanagement.com | 0.52 (0.39-0.69) nih.govbjh.be | <0.0001 nih.gov |
| Objective Response Rate | 81% oncpracticemanagement.combjh.be | 48% oncpracticemanagement.combjh.be | - | <0.0001 lymphomahub.com |
| Complete Response Rate | 34% bjh.be | 15% bjh.be | - | - |
| Median Duration of Response | 20.4 months lymphomahub.combjh.be | 17.3 months lymphomahub.combjh.be | - | - |
CHRONOS-4 (Copanlisib + R-CHOP vs. R-CHOP alone)
The CHRONOS-4 trial was a phase III, randomized, double-blind, placebo-controlled study that investigated the addition of copanlisib to standard immunochemotherapy regimens, rituximab-bendamustine (R-B) or rituximab-cyclophosphamide, doxorubicin, vincristine, and prednisone (B1679067) (R-CHOP), in patients with relapsed iNHL. ashpublications.orgnih.govnih.gov The study was designed with a safety run-in phase followed by a larger phase III part. nih.govclinicaltrials.gov
However, the CHRONOS-4 trial did not meet its primary endpoint of improved PFS. ashpublications.orgnih.gov The combination of copanlisib with standard immunochemotherapy did not demonstrate a clinical benefit over placebo plus immunochemotherapy. nih.gov After a median follow-up of 47.1 months, the median PFS was 32.9 months in the copanlisib arm compared to 33.3 months in the placebo arm. ashpublications.orgnih.gov
| Endpoint | Copanlisib + R-B/R-CHOP | Placebo + R-B/R-CHOP | Hazard Ratio (95% CI) | p-value |
|---|---|---|---|---|
| Median Progression-Free Survival | 32.9 months ashpublications.orgnih.gov | 33.3 months ashpublications.orgnih.gov | 1.13 (0.88-1.44) ashpublications.orgnih.gov | 0.83 ashpublications.orgnih.gov |
| Median PFS (Follicular Lymphoma) | 22.4 months nih.gov | 33.1 months nih.gov | 1.29 (0.97-1.73) nih.gov | 0.96 nih.gov |
| Median PFS (Marginal Zone Lymphoma) | 63.8 months nih.gov | 41.0 months nih.gov | 0.73 (0.37-1.42) nih.gov | 0.17 nih.gov |
Copanlisib + Nivolumab in Advanced Solid Tumors and Lymphoma
The combination of copanlisib with the PD-1 checkpoint inhibitor nivolumab has been explored in phase I and I/II clinical trials for patients with advanced solid tumors and lymphomas, based on the preclinical rationale that PI3K inhibition may enhance anti-tumor immunity. clinicaltrials.govnih.govnih.govaacrjournals.org
A phase 1/2a trial (NCT03711058) investigated copanlisib plus nivolumab in patients with microsatellite stable (MSS) colorectal cancer (CRC), a population typically unresponsive to anti-PD-1 monotherapy. onclive.comdelveinsight.com In the cohort of patients with PIK3CA-mutated MSS CRC (n=22), there were three partial responses, and these responders had a progression-free survival of approximately 24 months. onclive.com In the PIK3CA wild-type cohort (n=17), one partial response was observed with a PFS of about 30 months. onclive.com
Copanlisib + Nivolumab Combination Trial Results
| Trial Identifier | Patient Population | Key Efficacy Finding |
|---|---|---|
| Phase Ib (NCT03502733) | Advanced Solid Tumors nih.gov | 18.8% Partial Response Rate nih.gov |
| Phase 1 (NCT03884998) | Richter's Transformation or tNHL ashpublications.org | 46% Overall Response Rate ashpublications.org |
| Phase 1/2a (NCT03711058) | PIK3CA-mutated MSS CRC onclive.com | 3 Partial Responses; ~24 months PFS in responders onclive.com |
| Phase 1/2a (NCT03711058) | PIK3CA wild-type MSS CRC onclive.com | 1 Partial Response; ~30 months PFS in responder onclive.com |
Copanlisib + Eribulin in Triple-Negative Breast Cancer
The combination of copanlisib and eribulin, a microtubule dynamics inhibitor, has been investigated in patients with metastatic triple-negative breast cancer (TNBC), a disease subtype where aberrant PI3K pathway signaling is common. aacrjournals.orgresearchgate.netascopubs.orgasco.org Preclinical studies in TNBC patient-derived xenograft models showed that this combination led to enhanced tumor growth inhibition, irrespective of PIK3CA or PTEN alteration status. aacrjournals.orgnih.govaacrjournals.org
A phase I/II trial (NCT04345913) was initiated to determine the safety and efficacy of this combination in patients with metastatic TNBC. ascopubs.orgasco.org The phase I dose-escalation portion of the study enrolled eight patients. aacrjournals.org Preliminary results indicated that the combination was well-tolerated. aacrjournals.orgresearchgate.net Among six response-evaluable patients, stable disease was observed in two (33.3%). aacrjournals.orgresearchgate.net One patient also showed regression of cutaneous disease. aacrjournals.orgresearchgate.net The study is ongoing to further evaluate the efficacy of this combination in a larger patient population. ascopubs.orgasco.org
Phase I Copanlisib + Eribulin in mTNBC Preliminary Results
| Parameter | Finding |
|---|---|
| Enrolled Patients (Phase I) | 8 aacrjournals.org |
| Response-Evaluable Patients | 6 aacrjournals.orgresearchgate.net |
| Stable Disease | 33.3% (2 of 6 patients) aacrjournals.orgresearchgate.net |
| Other Activity | Regression of cutaneous disease in 1 patient aacrjournals.orgresearchgate.net |
Biomarkers in Copanlisib Hydrochloride Research
Predictive Biomarkers for Response
Predictive biomarkers are instrumental in identifying patients who are most likely to benefit from a specific treatment. For copanlisib (B1663552), research has focused on genetic mutations, gene expression signatures, and molecular profiles that indicate a dependency on the PI3K signaling pathway.
The activation state of the PI3K pathway, as determined by gene expression profiling, has emerged as a potential predictor of response to copanlisib. Studies have shown that tumors with an upregulated PI3K pathway gene expression signature are more likely to respond to copanlisib treatment. nih.govsemanticscholar.org In a phase 2 study involving patients with indolent and aggressive non-Hodgkin lymphoma (NHL), a durable response to single-agent copanlisib was associated with tumors exhibiting activated PI3K/BCR pathways. asco.org Specifically, patients with high weighted gene expression scores for both PI3K and B-cell receptor (BCR) signaling pathways demonstrated longer progression-free survival. asco.org This suggests that a gene signature reflecting a highly active PI3K pathway could serve as a valuable biomarker for patient selection.
Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, and the loss of the tumor suppressor PTEN are well-established drivers of PI3K pathway activation in many cancers. esmo.orgnih.gov Consequently, these genetic alterations have been investigated as potential predictive biomarkers for copanlisib.
The NCI-MATCH trial's Arm Z1F specifically evaluated copanlisib in patients with tumors harboring PIK3CA mutations, with or without PTEN loss. esmo.orgnih.gov The study met its primary endpoint, demonstrating clinical activity in this patient population. esmo.orgnih.gov Interestingly, while PIK3CA mutations were a key inclusion criterion, their presence alone did not seem to be the sole determinant of response. asco.org One patient with endometrial carcinoma who exhibited a complete response had both PIK3CA and PTEN mutations, along with complete PTEN loss. nih.gov Furthermore, prolonged clinical benefit was observed in some patients with co-existing PTEN loss, suggesting that copanlisib's activity may not be limited by this alteration. blog-ecog-acrin.org
| Biomarker Status | Clinical Outcome with Copanlisib | Study Reference |
| PIK3CA Mutation | Enrolled patients in the NCI-MATCH (EAY131) Subprotocol Z1F trial. The study met its primary endpoint with an objective response rate of 16%. | esmo.orgnih.gov |
| PTEN Loss | A patient with endometrial carcinoma and complete PTEN loss (in addition to PIK3CA and PTEN mutations) achieved a complete response. | nih.gov |
| PTEN Loss | Prolonged clinical activity was observed in patients with co-existent PTEN loss, suggesting copanlisib's efficacy is not limited by this alteration. | blog-ecog-acrin.org |
In aggressive lymphomas, such as diffuse large B-cell lymphoma (DLBCL), molecular profiling has been employed to identify subtypes that may be more responsive to copanlisib. clinicaltrials.gov Gene expression profiling can distinguish between different molecular subtypes of DLBCL, which have distinct underlying biology and clinical behaviors. clinicaltrials.gov For instance, the antitumor activity of copanlisib was found to be enhanced in tumors with upregulated PI3K pathway gene expression. nih.gov This suggests that molecular profiling to identify lymphomas with a strong dependence on PI3K signaling could be a valuable strategy for predicting response.
Monitoring the pharmacodynamic effects of copanlisib on biomarkers within the PI3K pathway provides direct evidence of target engagement and can be correlated with clinical response. Studies have demonstrated that copanlisib treatment leads to dose-dependent changes in several key biomarkers.
Following copanlisib administration, there is a notable reduction in the phosphorylation of AKT (pAKT), a downstream effector of PI3K. ucl.ac.ukaacrjournals.org This inhibition of pAKT has been observed in both tumor tissue and peripheral blood mononuclear cells. ucl.ac.ukaacrjournals.org Additionally, copanlisib treatment has been shown to reduce tumor glucose metabolism, as measured by a decrease in the maximum standardized uptake value (SUVmax) on FDG-PET scans. ucl.ac.ukaacrjournals.org These on-target pharmacodynamic effects support the mechanism of action of copanlisib and its ability to modulate the PI3K pathway. While these biomarker changes confirm target engagement, their direct correlation with individual patient response is still under investigation. ucl.ac.uk
| Biomarker | Change Observed with Copanlisib | Significance | Study Reference |
| Phosphorylated AKT (pAKT) | Sustained reductions from baseline in platelet-rich plasma and reduction in tumor tissue. | Indicates direct inhibition of the PI3K pathway. | ucl.ac.ukaacrjournals.org |
| Plasma Glucose, Insulin (B600854), C-peptide | Dose-dependent, transient elevations. | Reflects on-target inhibition of the PI3K-α isoform involved in glucose metabolism. | ucl.ac.ukaacrjournals.org |
| Tumor Glucose Metabolism (SUVmax) | Dose-dependent decreases observed in FDG-PET scans. | Suggests reduced tumor metabolic activity in response to treatment. | ucl.ac.ukaacrjournals.org |
Molecular Profiling for Aggressive Lymphomas
Biomarkers for Toxicity Prediction
The on-target effects of copanlisib, particularly the inhibition of the PI3K-α isoform, can lead to specific toxicities such as transient hyperglycemia and hypertension. ucl.ac.ukscienceopen.com While not extensively detailed in the provided search results, the transient increases in plasma glucose and insulin levels following copanlisib infusion are predictable pharmacodynamic effects. ucl.ac.ukaacrjournals.org Monitoring these metabolic parameters is a standard part of managing treatment with copanlisib. Further research is needed to identify predictive biomarkers that could identify patients at a higher risk for developing severe toxicities.
Biomarkers for Acquired Resistance
The development of acquired resistance to targeted therapies is a significant clinical challenge. In the context of copanlisib and other PI3K inhibitors, several mechanisms of resistance have been identified. One potential mechanism is the upregulation of alternative signaling pathways. For instance, interleukin-6 (IL-6) mediated activation of STAT3 has been shown to contribute to resistance to copanlisib in lymphoma cell lines. nih.gov This suggests that activation of the JAK/STAT pathway could serve as a biomarker for acquired resistance and provides a rationale for combination therapies. nih.gov Another study pointed to the potential for reduced expression of 4EBP1, a downstream effector in the PI3K/mTOR pathway, to be a predictive biomarker for acquired resistance to AKT inhibitors, which could have implications for copanlisib as well. kent.ac.uk
Future Directions in Biomarker Identification and Validation
The clinical development of copanlisib hydrochloride and other phosphatidylinositol 3-kinase (PI3K) inhibitors has underscored the critical need for robust biomarkers to guide patient selection and predict therapeutic response. mdpi.com While initial research has focused on established markers within the PI3K/AKT/mTOR pathway, such as PIK3CA mutations and PTEN loss, the future of biomarker research is moving towards more sophisticated and integrated approaches. nih.govulb.ac.be The goal is to develop more precise tools for identifying patient populations most likely to benefit from copanlisib, thereby optimizing efficacy and paving the way for personalized cancer medicine. nih.gov
Future efforts in biomarker identification and validation for copanlisib are concentrated on several key areas: the integration of multi-omic data, the discovery of novel resistance mechanisms, the utilization of liquid biopsies, and the application of advanced imaging techniques.
Composite and Multi-Omic Biomarkers
A significant limitation of current biomarker strategies is their reliance on single analytes, which often fails to capture the complexity of PI3K pathway dysregulation. nih.gov To address this, a promising future direction is the development of composite biomarkers that integrate data from genomics, transcriptomics, and proteomics. ulb.ac.be This multi-faceted approach aims to provide a more comprehensive assessment of PI3K/AKT/mTOR pathway activation status. nih.gov For instance, combining DNA sequencing to detect mutations, RNA sequencing for gene expression profiling, and protein analysis (e.g., reverse phase protein arrays) could offer a more accurate predictive model of response to copanlisib. ulb.ac.bemdpi.com Clinical trials are increasingly incorporating the collection of tissue and blood for these exploratory analyses to identify potential predictive biomarkers beyond the primary genomic alteration. clinicaltrials.govclinicaltrial.be
Exploration of Novel Molecular Targets and Resistance Pathways
Research is expanding beyond the core PI3K pathway to identify novel biomarkers and mechanisms of resistance. Preclinical and early clinical studies have identified several potential candidates that warrant further investigation. For example, interleukin-6 (IL-6) has been shown to mediate resistance to PI3K inhibitors in lymphoma models through the activation of the JAK/STAT pathway, suggesting that IL-6 levels or STAT3/5 activation could serve as predictive biomarkers. nih.gov Other potential resistance markers identified in patient-derived xenograft (PDX) models include upregulation of receptor tyrosine kinases (RTKs), epithelial-mesenchymal transition (EMT) markers, and anti-apoptotic signaling proteins. mdpi.com Identifying these resistance pathways is crucial for developing rational combination therapies and for stratifying patients in future clinical trials.
Liquid Biopsies and Circulating Biomarkers
The analysis of circulating tumor DNA (ctDNA) and other circulating biomarkers offers a non-invasive method for assessing tumor genomics and monitoring treatment response. The high concordance between PIK3CA mutations in primary tumors and matched metastases supports the utility of ctDNA for detecting these alterations. ulb.ac.be Future studies will likely focus on validating the use of ctDNA to track the emergence of resistance mutations and to monitor changes in tumor burden. This approach could provide real-time insights into therapeutic efficacy and allow for timely adjustments to treatment strategies. mdpi.com
Advanced Imaging as a Pharmacodynamic and Predictive Tool
Functional imaging techniques, such as 18F-fluorodeoxyglucose positron emission tomography (18F-FDG PET), are being explored as pharmacodynamic biomarkers. nih.gov Early changes in tumor metabolism, as measured by 18F-FDG PET, have been suggested to predict response to PI3K inhibitors. ulb.ac.be Patients exhibiting an early metabolic response on PET scans after treatment initiation had a higher likelihood of prolonged benefit, indicating that this imaging modality could serve as an early indicator of efficacy. ulb.ac.be Future research aims to validate these findings in larger studies and to investigate the potential of radiomic phenotypes—the extraction of quantitative features from medical images—to predict response and survival outcomes. clinicaltrials.gov
The table below summarizes emerging biomarkers and future research strategies in the context of copanlisib and PI3K inhibitors.
| Biomarker Category | Specific Examples/Approaches | Rationale and Future Direction | Supporting Evidence |
| Composite Biomarkers | Integration of DNA, RNA, and protein data | To create a more accurate assessment of PI3K pathway activation than single markers. nih.govulb.ac.be | Ongoing trials are designed to identify predictive biomarkers through genomic, RNA, protein, and imaging assessments. clinicaltrials.govclinicaltrial.be |
| Novel Resistance Pathways | IL-6, STAT3/STAT5 activation, RTK upregulation, EMT markers | To identify patients with intrinsic or acquired resistance and guide combination therapies. mdpi.comnih.gov | IL-6-induced STAT3/STAT5 activation is a critical mechanism underlying PI3K inhibitor resistance in lymphoma models. nih.gov |
| Liquid Biopsies | Circulating tumor DNA (ctDNA) | For non-invasive detection of predictive mutations (e.g., PIK3CA) and monitoring for resistance. ulb.ac.bemdpi.com | High concordance shown between PIK3CA mutations in primary tumors and metastases. ulb.ac.be |
| Advanced Imaging | 18F-FDG PET, Radiomics | To serve as an early pharmacodynamic marker of response and to develop predictive imaging signatures. ulb.ac.benih.govclinicaltrials.gov | Early metabolic response on 18F-FDG PET scans correlated with longer treatment duration in a phase Ib study. ulb.ac.be |
Future Research Directions and Therapeutic Landscape
Exploration in New Malignancy Types (Hematologic and Solid)
While approved for relapsed follicular lymphoma, the therapeutic potential of copanlisib (B1663552) is being actively explored in a variety of other cancers due to the frequent dysregulation of the PI3K pathway in malignancies. patsnap.comnih.govdrugs.com
Hematologic Malignancies: Investigations are ongoing in other B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma. nih.govwikipedia.orgclinicaltrials.gov The rationale for this exploration is based on the high expression of PI3K isoforms in these cancers. nih.gov Additionally, studies are assessing its role in peripheral T-cell lymphomas (PTCL) and natural killer/T-cell lymphomas (NKTCL), which are aggressive diseases with limited treatment options and high PIK3 isoform expression. nih.gov
Solid Tumors: The application of copanlisib is also being extended to solid tumors. nih.gov Preclinical studies have shown its effectiveness in inhibiting HER2+ breast cancer cells that have developed resistance to standard HER2 inhibitors like trastuzumab and lapatinib (B449). wikipedia.org This has led to clinical trials investigating copanlisib in combination with trastuzumab for HER2-positive breast cancer. wikipedia.org Furthermore, clinical trials are evaluating copanlisib in patients with advanced solid tumors harboring specific genetic mutations, such as in the PIK3CA gene. clinicaltrials.gov Other solid tumors under investigation in clinical trials include endometrial cancer and cholangiocarcinoma. wikipedia.org A phase Ib study has also evaluated its combination with nivolumab (B1139203) in various advanced solid tumors, including bladder and oropharyngeal cancers. aacrjournals.orgnih.gov
Optimizing Combination Therapy Regimens
A significant area of future research involves combining copanlisib with other anticancer agents to enhance efficacy and overcome resistance.
With Immunochemotherapy: The CHRONOS-4 study, a phase III trial, investigated copanlisib in combination with standard immunochemotherapy regimens like rituximab-bendamustine (R-B) and rituximab-CHOP (R-CHOP) for relapsed indolent non-Hodgkin lymphoma (iNHL). ashpublications.orgclinicaltrials.gov The goal of such combinations is to improve outcomes in earlier lines of therapy. nih.gov
With Rituximab (B1143277): The phase III CHRONOS-3 trial demonstrated that combining copanlisib with rituximab resulted in a significant 48% reduction in the risk of disease progression or death compared to placebo plus rituximab in patients with relapsed iNHL. aacr.org This combination led to a median progression-free survival (PFS) of 21.5 months versus 13.8 months for the control arm. aacr.org
Table of Selected Combination Therapy Trials:
| Trial Name/Identifier | Combination Agents | Cancer Type | Key Finding/Objective | Source |
|---|---|---|---|---|
| CHRONOS-3 | Copanlisib + Rituximab | Relapsed Indolent Non-Hodgkin Lymphoma | 48% reduction in risk of progression or death; Median PFS of 21.5 months. | aacr.org |
| CHRONOS-4 (NCT02626455) | Copanlisib + Rituximab-Bendamustine or Rituximab-CHOP | Relapsed Indolent Non-Hodgkin Lymphoma | To assess safety and efficacy of the combination. | ashpublications.orgclinicaltrials.gov |
| COSMOS (NCT03052933) | Copanlisib + Gemcitabine | Relapsed/Refractory Peripheral T-cell Lymphoma | Overall response rate of 72%; Median PFS of 6.9 months. | nih.gov |
| Phase Ib (NCT02948760) | Copanlisib + Nivolumab | Advanced Solid Tumors | Combination was well-tolerated and showed antitumor effects. | aacrjournals.orgnih.gov |
Addressing and Overcoming Resistance Mechanisms
As with other targeted therapies, understanding and overcoming resistance to copanlisib is a critical area of research.
Mechanisms of Resistance: Studies have begun to elucidate the mechanisms behind resistance. In a marginal zone lymphoma (MZL) cell line model, acquired resistance to copanlisib was associated with the upregulation of several signaling pathways, including cytokine signaling (IL1A, IL1B, CXCR4), NF-κB, MAPK, and JAK-STAT. aacrjournals.orgresearchgate.net These resistant cells also showed decreased sensitivity to other PI3K inhibitors and the BTK inhibitor ibrutinib (B1684441). aacrjournals.orgresearchgate.net Another identified mechanism involves the upregulation of receptor tyrosine kinases, such as HER2 and HER3, following PI3K/AKT inhibition. nih.gov
Strategies to Overcome Resistance: Research is focused on identifying therapeutic strategies to counteract these resistance mechanisms. For example, in the MZL model, the addition of a CXCR4 inhibitor was able to overcome resistance to copanlisib. aacrjournals.orgresearchgate.net The pan-isoform inhibition profile of copanlisib, particularly its activity against the p110α isoform, may offer an advantage in situations where alternative isoforms are upregulated as a resistance mechanism to more selective PI3Kδ inhibitors. dovepress.com Combining copanlisib with agents that target these escape pathways, such as HER2 inhibitors in breast cancer, is a promising approach currently under clinical investigation. wikipedia.org
Long-Term Safety and Efficacy Studies
Ensuring the long-term safety and durability of response to copanlisib is essential for its continued clinical use.
Key Long-Term Efficacy Data from CHRONOS-1:
| Endpoint | Result (2-Year Follow-up) | Source |
|---|---|---|
| Overall Response Rate (ORR) | 60.6% | nih.govresearchgate.net |
| Median Duration of Response (DOR) | 14.1 months | nih.govashpublications.org |
| Median Progression-Free Survival (PFS) | 12.5 months | nih.govashpublications.org |
| Median Overall Survival (OS) | 42.6 months | nih.govashpublications.org |
These studies support the long-term use of copanlisib, showing that prolonged treatment can lead to enhanced and durable responses without new safety concerns emerging over time. uni-muenchen.deashpublications.org
Investigating Immunomodulatory Effects and Synergy with Immunotherapy
A burgeoning area of research is the effect of copanlisib on the tumor microenvironment and its potential to synergize with immunotherapies. patsnap.com
Immunomodulatory Effects: Preclinical studies have shown that copanlisib has significant immunomodulatory activity. nih.govresearchgate.net It can prevent the differentiation of CD4+ T cells into immunosuppressive regulatory T cells (Tregs) and promote the polarization of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype. nih.govresearchgate.net This leads to an increase in the ratio of CD8+ effector T cells to Tregs and M1 to M2 macrophages within the tumor, creating a more immune-supportive microenvironment. nih.govresearchgate.net
Synergy with Immune Checkpoint Inhibitors (ICIs): The immunomodulatory properties of copanlisib provide a strong rationale for combining it with ICIs like PD-1 or PD-L1 inhibitors. aacrjournals.org Preclinical models have demonstrated that the combination of copanlisib and a PD-1 inhibitor can lead to complete tumor regression, even in models resistant to ICI monotherapy. aacrjournals.orgresearchgate.net This combination has also been shown to generate tumor-specific memory T cells, preventing tumor recurrence upon rechallenge. aacrjournals.orgresearchgate.net A phase Ib study combining copanlisib with nivolumab in patients with advanced solid tumors found the combination to be well-tolerated and showed preliminary antitumor activity, supporting the immunomodulatory effect of copanlisib. aacrjournals.orgnih.gov
Role in Specific Patient Populations (e.g., Older Patients, High-Risk Patients)
Evaluating the efficacy and safety of copanlisib in specific, often more vulnerable, patient populations is crucial for defining its optimal place in therapy.
Older Patients: Clinical studies have included a substantial number of older patients. In trials of follicular lymphoma and other hematologic malignancies, 48% of patients were 65 years of age or older. drugs.com While no clinically significant differences in efficacy were observed between older and younger patients, older patients did experience a higher incidence of serious adverse reactions and treatment discontinuations. drugs.comahdbonline.com Appropriate studies have not identified geriatric-specific problems that would limit its usefulness, but cautious management is warranted. mayoclinic.orgdrugs.com
High-Risk Patients: Research is also focusing on high-risk patient subgroups. An exploratory analysis from the CHRONOS-1 study specifically examined the effects of copanlisib in follicular lymphoma patients with progression of disease within 24 months (POD24), a group with a particularly poor prognosis and significant unmet clinical need. nih.gov Additionally, for patients considered at high risk for Pneumocystis jirovecii pneumonia (PJP), prophylactic treatment is recommended when initiating copanlisib. nih.govdrugs.com Patients with diabetes or hypertension require careful management and optimization of their conditions before and during treatment. ahdbonline.commayoclinic.org
Q & A
Q. What is the molecular mechanism of Copanlisib hydrochloride as a PI3K inhibitor, and how does its selectivity for specific isoforms influence experimental design in lymphoma research?
Copanlisib is a pan-class I PI3K inhibitor with tenfold higher potency against p110α and p110δ isoforms compared to other isoforms . This selectivity necessitates careful experimental design when modeling B-cell malignancies, as p110δ is critical in B-cell receptor signaling. Researchers should prioritize cell lines or primary cells expressing these isoforms (e.g., diffuse large B-cell lymphoma [DLBCL] cell lines) and validate target engagement via phospho-Akt suppression assays .
Q. How should researchers select appropriate in vitro models to evaluate Copanlisib’s efficacy against B-cell malignancies?
- Cell line selection : Use DLBCL cell lines (e.g., activated B-cell subtype) or primary chronic lymphocytic leukemia (CLL) cells, as these exhibit nanomolar sensitivity to Copanlisib .
- Dosage considerations : Optimize dosing schedules to mimic clinical pharmacokinetics (e.g., intermittent exposure at 0.8 mg/kg in mice, achieving plasma concentrations of ~50 ng/mL at 8 hours post-administration) .
- Control experiments : Include PI3K-independent cell lines to confirm on-target effects.
Q. What are the critical parameters to validate when establishing HPLC-UV methods for Copanlisib quantification in pharmacokinetic studies?
Advanced Research Questions
Q. What strategies can be employed to investigate resistance mechanisms to Copanlisib in combination therapies, such as with BCL2 inhibitors?
- Resistance modeling : Generate resistant cell lines via chronic exposure to Copanlisib/venetoclax combinations. Use transcriptomic profiling (RNA-seq) to identify upregulated survival pathways (e.g., MAPK/ERK) .
- Functional validation : Knock out candidate resistance genes (e.g., using CRISPR/Cas9) to restore drug sensitivity .
- Synergy quantification : Calculate combination indices (CI) using the Chou-Talalay method to distinguish additive vs. synergistic effects .
Q. How can researchers design preclinical studies to assess the synergistic effects of Copanlisib with other targeted therapies while minimizing off-target toxicity?
- Dosing schedule : Align with clinical intermittent IV administration (e.g., weekly dosing in mice) to reduce gastrointestinal toxicity observed with continuous oral PI3K inhibitors .
- Toxicity monitoring : Include endpoints like body weight loss, liver enzyme levels (ALT/AST), and histological analysis of intestinal tissues.
- Pharmacodynamic markers : Measure phospho-Akt (Ser473) and cleaved PARP to confirm target inhibition and apoptosis induction .
Q. What methodological considerations are essential when comparing the pharmacokinetic profiles of Copanlisib across different animal models to predict human dosing regimens?
- Species-specific metabolism : Use LC-MS/MS to quantify Copanlisib and metabolites in plasma, accounting for interspecies variability in cytochrome P450 activity .
- Allometric scaling : Apply a 0.8 mg/kg mouse dose (equivalent to 60 mg human IV dose) with adjustments for body surface area .
- Tissue distribution studies : Use radiolabeled Copanlisib to assess tumor penetration in xenograft models .
Data Contradiction Analysis
- Efficacy vs. toxicity in dosing schedules : While intermittent IV Copanlisib reduces gastrointestinal toxicity compared to daily oral idelalisib , its shorter half-life may compromise sustained target inhibition. Researchers must balance exposure duration with toxicity by monitoring trough plasma concentrations .
- Isoform selectivity : Copanlisib’s p110α/δ preference may limit utility in p110β/γ-driven cancers. Validate isoform expression via qPCR or Western blot before study initiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
